molecular formula C6H5N3 B065942 1H-Imidazo[4,5-b]pyridine CAS No. 170245-19-9

1H-Imidazo[4,5-b]pyridine

Numéro de catalogue: B065942
Numéro CAS: 170245-19-9
Poids moléculaire: 119.12 g/mol
Clé InChI: GAMYYCRTACQSBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Imidazo[4,5-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, which can be viewed as a purine analog, serves as a critical pharmacophore in the design and synthesis of novel small molecule inhibitors. Its primary research value lies in its ability to interact with a variety of biological targets, particularly protein kinases, making it a cornerstone structure for developing potential therapeutic agents in oncology, inflammation, and CNS disorders. The compound's mechanism of action is typically conferred by its capacity to act as a hydrogen bond acceptor and donor, enabling precise binding within the ATP-binding pockets of kinase targets. Researchers utilize this compound as a versatile building block for constructing complex molecular libraries, facilitating structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Its unique electronic properties and planar structure also render it valuable in materials science for the development of organic electronic materials and ligands in coordination chemistry. This product is intended for research purposes as a key synthetic intermediate or a reference standard in analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 273-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[2,3-d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a cornerstone for the development of new therapeutics. This guide provides a detailed overview of the primary synthetic mechanisms, complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of the this compound ring system is versatile, with several established and modern methods available to chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include the condensation of 2,3-diaminopyridine with various carbonyl compounds, reductive cyclization of nitro-substituted pyridines, and efficient one-pot tandem reactions.

Condensation of 2,3-Diaminopyridine

This classical approach is one of the most direct methods for the formation of the imidazo[4,5-b]pyridine core. It involves the reaction of 2,3-diaminopyridine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.

a) With Carboxylic Acids (Phillips-Ladenburg Reaction Analogue)

The condensation of 2,3-diaminopyridine with a carboxylic acid is a robust method to introduce a substituent at the 2-position of the final product. The reaction typically requires a dehydrating agent and heat. Polyphosphoric acid (PPA) is a common choice, and microwave irradiation can significantly accelerate the reaction.

Experimental Protocol: Classical Synthesis with Formic Acid

A straightforward method for synthesizing the unsubstituted 6H-imidazo[4,5-b]pyridine involves the use of formic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).[1]

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.[1]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) to ensure the starting material is consumed.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[1]

  • Neutralization: Dissolve the resulting residue in a minimal amount of deionized water and carefully neutralize it to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide. This should be done in an ice bath to manage the exothermic reaction.[1]

  • Precipitation and Filtration: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.[1]

  • Purification: The crude product can be purified by recrystallization from hot ethanol. If the solution is colored, activated charcoal can be used. After dissolving the solid in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.[1]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[1]

Mechanism of Condensation with Carboxylic Acid

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diaminopyridine 2,3-Diaminopyridine amide Amide Intermediate diaminopyridine->amide Acylation carboxylic_acid R-COOH carboxylic_acid->amide schiff_base Schiff Base (after dehydration) amide->schiff_base Intramolecular Cyclization & Dehydration imidazopyridine 2-R-1H-Imidazo[4,5-b]pyridine schiff_base->imidazopyridine Tautomerization

Caption: Condensation of 2,3-diaminopyridine with a carboxylic acid.

b) With Aldehydes

When aldehydes are used as the one-carbon source, the reaction proceeds through an initial condensation to form a Schiff base, followed by cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine. This oxidation can often be achieved by air.

Mechanism of Condensation with Aldehyde

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diaminopyridine 2,3-Diaminopyridine schiff_base Schiff Base diaminopyridine->schiff_base Condensation aldehyde R-CHO aldehyde->schiff_base dihydroimidazo Dihydroimidazo[4,5-b]pyridine schiff_base->dihydroimidazo Intramolecular Cyclization imidazopyridine 2-R-1H-Imidazo[4,5-b]pyridine dihydroimidazo->imidazopyridine Oxidation (e.g., air)

Caption: Condensation of 2,3-diaminopyridine with an aldehyde.

Reductive Cyclization of 2-Nitro-3-aminopyridines

This method offers an alternative route, particularly when substituted 2-nitro-3-aminopyridines are readily available. The process involves the condensation of the amino group with an aldehyde or ketone, followed by the reduction of the nitro group and subsequent cyclization to form the imidazole ring.

Experimental Protocol: Reductive Cyclization

While a detailed, step-by-step universal protocol is highly substrate-dependent, the general procedure is as follows:

  • Reaction Setup: Dissolve the substituted 2-nitro-3-aminopyridine and the corresponding aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or sodium dithionite (Na₂S₂O₄).

  • Reaction Conditions: Heat the reaction mixture, often to reflux, and monitor by TLC until the starting materials are consumed.

  • Work-up and Purification: After completion, the reaction is typically quenched, the solvent removed, and the crude product is purified by column chromatography or recrystallization.

Mechanism of Reductive Cyclization

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product nitropyridine 2-Nitro-3-aminopyridine condensation Condensation nitropyridine->condensation carbonyl Aldehyde/Ketone carbonyl->condensation reduction Nitro Group Reduction condensation->reduction cyclization Cyclization & Dehydration reduction->cyclization imidazopyridine This compound cyclization->imidazopyridine

Caption: Reductive cyclization of 2-nitro-3-aminopyridine.

One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine

This modern and highly efficient method allows for the construction of diverse N-substituted 2-aryl imidazo[4,5-b]pyridines in a single reaction vessel, minimizing purification steps. The process involves a sequence of a nucleophilic aromatic substitution (SNAr), nitro group reduction, and condensation/cyclization.

Experimental Protocol: One-Pot Synthesis

The following is a general protocol for the one-pot synthesis of 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine.

  • SNAr Reaction: In a reaction vessel, combine 2-chloro-3-nitropyridine (1 equiv.), the desired primary amine (e.g., n-butylamine, 1.1 equiv.), and a solvent system such as H₂O-IPA. Heat the mixture (e.g., to 80 °C) for approximately 2 hours.

  • Nitro Group Reduction: To the same reaction mixture, add a reducing agent like zinc dust (1 equiv.) and concentrated HCl (0.5 equiv.). Continue heating at 80 °C for about 45 minutes. The formation of the diamine intermediate can often be observed by a color change from yellow to blue.

  • Condensation and Cyclization: Filter off the zinc dust. To the filtrate containing the in-situ generated N-substituted pyridine-2,3-diamine, add the desired aldehyde (e.g., 4-fluorobenzaldehyde, 1 equiv.). Continue heating the reaction mixture for approximately 10 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by solvent removal and extraction. The final product is then purified, typically by column chromatography.

Workflow for One-Pot Synthesis

G start 2-Chloro-3-nitropyridine + Primary Amine snar SNAr Reaction (e.g., H2O-IPA, 80°C, 2h) start->snar reduction Nitro Group Reduction (e.g., Zn/HCl, 80°C, 45 min) snar->reduction add_aldehyde Add Aldehyde reduction->add_aldehyde condensation Condensation & Cyclization (e.g., 10h) add_aldehyde->condensation workup Work-up & Purification condensation->workup product N-Substituted-2-Aryl- This compound workup->product

Caption: One-pot tandem synthesis workflow.

Quantitative Data Summary

The following tables summarize the yields for various synthetic routes, providing a comparative overview of their efficiencies under different conditions.

Table 1: Condensation of 2,3-Diaminopyridine with Aldehydes

AldehydeCatalyst/ConditionsSolventYield (%)
Substituted Aryl AldehydesThermal, no oxidative reagentWater83-87
Triazole AldehydesNot specifiedNot specified37-71
(Hetero)aromatic AldehydesChlorotrimethylsilane, Air oxidationDMF79-80

Table 2: Microwave-Assisted Synthesis from 2-Amino-3-hydroxypyridine and Carboxylic Acids

Carboxylic AcidSupportPowerYield (%)
VariousSilica Gel100 W71-92

Table 3: One-Pot Synthesis from 2-Chloro-3-nitropyridine

AmineAldehydeYield (%)
Propylamine2-Bromobenzaldehyde85
Butylamine4-Fluorobenzaldehyde92
Butylamine5-Methylfuran-2-carbaldehyde88
3-MethoxypropylamineThiophene-2-carbaldehyde90
3-Methoxypropylamine5-Nitrofuran-2-carbaldehyde86

Note: Yields are for the isolated products.

This guide provides a foundational understanding of the key synthetic routes to 1H-imidazo[4,5-b]pyridines. The choice of a specific method will be guided by the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. The one-pot tandem synthesis from 2-chloro-3-nitropyridine represents a particularly efficient and versatile approach for generating diverse libraries of these important heterocyclic compounds.

References

structure-activity relationship of 1H-Imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 1H-Imidazo[4,5-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, an isostere of purine, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1] These compounds have been extensively explored as kinase inhibitors, antimicrobial agents, and for other therapeutic applications.[2][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[4] The SAR in this area often focuses on the nature and position of substituents on both the imidazo[4,5-b]pyridine core and appended phenyl rings.

Quantitative Data for Antimicrobial Activity

A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains are summarized below.

CompoundRM. luteus (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
4b 4-Cl6.2512.512.52512.525
4d 2,4-diCl6.256.2512.512.56.2512.5
Ciprofloxacin -6.256.2512.512.5--
Fluconazole -----6.2512.5

Data synthesized from multiple sources, including[4].

SAR Insights:

  • The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core appears to be crucial for antimicrobial activity.

  • Dichloro-substituted derivative 4d exhibited the most potent and broad-spectrum activity against the tested strains, suggesting that increasing the lipophilicity and electron-withdrawing nature of the substituent enhances efficacy.[4]

Experimental Protocols

General Synthesis of 7-aryl-1H-imidazo[4,5-b]pyridine derivatives (4a-j): [4]

A mixture of 2,3-diaminopyridine (1 mmol), an appropriate aryl aldehyde (1 mmol), and p-toluenesulfonic acid (20 mol%) in acetonitrile (10 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold acetonitrile, and dried under vacuum to afford the desired product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains were cultured in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in the respective broth to achieve final concentrations ranging from 100 to 0.78 µg/mL. The wells were inoculated with the microbial suspension (5 x 10^5 CFU/mL). The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.

Visualization of Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives A 2,3-Diaminopyridine + Aryl Aldehyde B Acetonitrile, p-TSA A->B Add C Reflux (8-10h) B->C Heat D Cooling to RT C->D Process E Filtration and Washing D->E Isolate F Drying E->F Purify G Pure 7-aryl-1H-imidazo[4,5-b]pyridine F->G Yields

Caption: Synthetic scheme for 7-aryl-1H-imidazo[4,5-b]pyridine derivatives.

Anticancer Activity: Aurora Kinase Inhibition

A significant area of research for this compound derivatives is their potential as anticancer agents, particularly as inhibitors of Aurora kinases, which are key regulators of cell division.[5][6]

Quantitative Data for Aurora Kinase Inhibition

Lead optimization studies have identified potent inhibitors of Aurora kinases.[5] The half-maximal inhibitory concentrations (IC50) for key compounds are presented below.

CompoundR1R2Aurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
40c Br1-benzylpiperazinyl0.0200.0350.028
51 (CCT137690) Br3-((4-(...)-1-yl)methyl)-5-methylisoxazole0.0150.0250.019

Data extracted from[5].

SAR Insights:

  • A 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core was found to be favorable for potent Aurora kinase inhibition.[5]

  • Further refinement by incorporating solubilizing groups, such as the methylisoxazole moiety in compound 51 , improved both potency and oral bioavailability.[5]

  • The presence of a bromine atom at the 6-position was a common feature in these potent inhibitors.

Experimental Protocols

Aurora Kinase Inhibition Assay: [5]

The inhibitory activity of the compounds against Aurora kinases A, B, and C was determined using a standard enzymatic assay. The assays were performed in 96-well plates. The reaction mixture contained the respective Aurora kinase enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate buffer. The compounds were pre-incubated with the enzyme for 15 minutes before initiating the reaction by the addition of ATP. The reaction was allowed to proceed for 1 hour at room temperature and then stopped. The phosphorylation of the substrate was quantified by measuring the fluorescence intensity. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualization of Signaling Pathway

G Simplified Aurora Kinase Signaling and Inhibition cluster_0 Cell Cycle Progression G2/M Transition G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->G2/M Transition Phosphorylates substrates This compound Derivative This compound Derivative This compound Derivative->Aurora Kinases Inhibits

Caption: Inhibition of Aurora kinases by this compound derivatives disrupts cell cycle progression.

Antitubercular Activity

The this compound scaffold has also been investigated for its potential against Mycobacterium tuberculosis.[7][8]

Quantitative Data for Antitubercular Activity

A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[7]

CompoundRMIC (µg/mL)
5i 3-nitrophenyl6.25
5j 2-bromophenyl12.5
5n 2-methylphenyl25
5s 3,4-dimethoxyphenyl50
Isoniazid -0.1

Data extracted from[7].

SAR Insights:

  • The presence of a nitro group on the phenyl ring at the 2-position, as in compound 5i , was associated with the highest activity in this series.[7]

  • Electron-donating groups, such as methyl and methoxy, on the phenyl ring led to a decrease in antitubercular activity.[7] This suggests that electron-withdrawing properties on the 2-phenyl substituent are important for activity.

  • Hydrophobicity was also identified as a decisive factor for the activity of these compounds.[8]

Experimental Protocols

Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives: [7]

The synthesis involved a multi-step sequence starting from commercially available materials. The key step was the condensation of a substituted aromatic aldehyde with the imidazopyridine building block.

Antitubercular Activity Assay (Microplate Alamar Blue Assay): [7]

The antitubercular activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The compounds were dissolved in DMSO and serially diluted in 96-well plates. The bacterial suspension was added to each well. The plates were incubated at 37°C for 5 days. After incubation, Alamar blue solution was added to each well, and the plates were incubated for another 24 hours. The development of a pink color indicated bacterial growth, while a blue color indicated inhibition. The MIC was defined as the lowest concentration of the compound that prevented the color change from blue to pink.

Visualization of Experimental Workflow

G Antitubercular Activity Testing Workflow (MABA) A Compound Serial Dilution in 96-well plate B Inoculation with M. tuberculosis H37Rv A->B C Incubation (5 days, 37°C) B->C D Addition of Alamar Blue C->D E Incubation (24h, 37°C) D->E F Colorimetric Reading (Blue/Pink) E->F G MIC Determination F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents at various positions of the heterocyclic core can lead to potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, and antitubercular effects. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective this compound derivatives.

References

Spectroscopic Blueprint of 1H-Imidazo[4,5-b]pyridine: An In-depth Technical Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Imidazo[4,5-b]pyridine, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the protons on the pyridine ring generally appearing at a lower field compared to the proton on the imidazole ring.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.1-8.2singlet-
H5~8.0-8.1doublet~8.0
H6~7.2-7.3doublet of doublets~8.0, 4.5
H7~8.3-8.4doublet~4.5
NH~12.0-13.0broad singlet-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insights into the carbon skeleton of this compound. The chemical shifts of the six carbon atoms are characteristic of the heterocyclic system.

CarbonChemical Shift (δ, ppm)
C2~145-146
C3a~130-131
C5~120-121
C6~118-119
C7~142-143
C7a~148-149

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

The nominal molecular weight of this compound is 119.12 g/mol .[1][2] In a typical mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 119. Under certain conditions, a protonated molecule ([M+H]⁺) at m/z 120 may also be prominent.

Ionm/zRelative Intensity
[M+H]⁺120High
[M]⁺119High
[M-HCN]⁺92Moderate
[M-2HCN]⁺65Low
Fragmentation Pattern

The fragmentation of this compound upon ionization in the mass spectrometer provides valuable structural information. A common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for imidazole-containing compounds.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64, depending on sample concentration

  • Spectral Width: 0-16 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse program (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C

  • Spectral Width: 0-200 ppm

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

  • For electron ionization (EI), the sample can be introduced directly via a solid probe or dissolved in a volatile solvent for GC-MS analysis.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode

  • Capillary Voltage: 3-5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 6-10 L/min

  • Drying Gas Temperature: 200-350 °C

  • Mass Range: m/z 50-500

Instrument Parameters (EI-MS):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 35-500

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR Mass_Spec_Data Mass Spectrum MS_Spec->Mass_Spec_Data Structure Confirm Structure H_NMR->Structure C_NMR->Structure Fragmentation Fragmentation Pattern Mass_Spec_Data->Fragmentation Mass_Spec_Data->Structure Fragmentation->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_relationship cluster_core Core Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Core This compound H_NMR ¹H NMR (Proton Environment) Core->H_NMR Provides Info On C_NMR ¹³C NMR (Carbon Skeleton) Core->C_NMR Provides Info On Mol_Weight Molecular Weight (m/z 119) Core->Mol_Weight Determines Fragmentation Fragmentation Pattern (e.g., loss of HCN) Core->Fragmentation Reveals

Caption: Relationship between the core structure and its spectroscopic data.

References

A Technical Guide to the Physicochemical Properties of Substituted 1H-Imidazo[4,5-b]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines. This structural similarity has led to the development of numerous derivatives with a wide array of biological activities, including potent inhibitors of various kinases, making them promising candidates for anticancer therapies and other treatments.[1][2][3] A thorough understanding of the physicochemical properties of these compounds is paramount for successful drug discovery and development, as these properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted 1H-imidazo[4,5-b]pyridines, detailed experimental protocols for their determination, and the influence of structural modifications on these key parameters.

Core Physicochemical Properties

The journey of a drug candidate from administration to its target site is critically influenced by its physicochemical characteristics. For the this compound class of compounds, the most important properties include lipophilicity (logP/logD), ionization constant (pKa), and aqueous solubility.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[4] It influences membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, logP, is the most common measure of lipophilicity.[5] For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.[5]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. Since most drugs are weak acids or bases, their pKa value dictates their charge state at a given physiological pH, which in turn affects their solubility, permeability, and interaction with their biological target.[4] The this compound core contains basic nitrogen atoms, and their pKa values are crucial for understanding their behavior in different biological compartments.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its formulation into a suitable dosage form. Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Quantitative Physicochemical Data

The following table summarizes available physicochemical data for a selection of substituted this compound derivatives. It is important to note that comprehensive datasets are not always available in a single source, and the data presented here has been compiled from various studies.

CompoundSubstituentsMelting Point (°C)logP (calculated)pKa (predicted)SolubilityReference
This compoundUnsubstituted-0.3--[7]
2-Phenyl-1H-imidazo[4,5-b]pyridine2-phenyl291-293-7.48 ± 0.20-[8]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine6-bromo, 2-phenyl>300--Low
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile2-(4-cyanophenyl)>300---
2-(2-Fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(2-fluorophenyl), 6-(4-nitrophenoxy)137-139---[9]
2-(2,6-Dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(2,6-dimethoxyphenyl), 6-(4-nitrophenoxy)128-130---[9]
2,6-Diphenyl-1H-imidazo[4,5-b]pyridine2,6-diphenyl277-278---[9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This is the traditional and most reliable method for logP determination.[10]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer of desired pH (pre-saturated with n-octanol)

  • Test compound

  • Volumetric flasks, separatory funnels, mechanical shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be such that it can be accurately measured in both phases after partitioning.

  • Partitioning: In a separatory funnel, add a known volume of the n-octanol and the aqueous solution of the test compound.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.[11]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value. For logD, a buffer of a specific pH is used as the aqueous phase.[12]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[13]

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Test compound

  • Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)

  • Inert gas (e.g., nitrogen) to purge dissolved CO2

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent to a known concentration (e.g., 1 mM).[14]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point of inflection on the curve.[13]

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.[6]

Materials:

  • Test compound (solid form)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method.

  • Solubility Value: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Signaling Pathways and Experimental Workflows

Substituted 1H-imidazo[4,5-b]pyridines have gained prominence as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical for regulating mitosis. Their overexpression is linked to tumorigenesis.[15] this compound derivatives have been developed as potent inhibitors of these kinases. The diagram below illustrates a simplified Aurora kinase signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase Activation cluster_2 Downstream Effects Cell_Cycle_Signals Cell Cycle Signals (e.g., Cyclins/CDKs) Aurora_A Aurora A Cell_Cycle_Signals->Aurora_A Aurora_B Aurora B Cell_Cycle_Signals->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Proliferation Uncontrolled Cell Proliferation Centrosome_Separation->Cell_Proliferation Spindle_Assembly->Cell_Proliferation Chromosome_Segregation->Cell_Proliferation Cytokinesis->Cell_Proliferation Imidazo_Pyridine_Inhibitor This compound Inhibitor Imidazo_Pyridine_Inhibitor->Aurora_A Imidazo_Pyridine_Inhibitor->Aurora_B

Simplified Aurora Kinase Signaling Pathway and Inhibition.
TrkA Signaling Pathway in Cancer

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation and survival.[13] Dysregulation of the TrkA pathway is implicated in various cancers. The following diagram shows the TrkA signaling pathway and its inhibition by this compound derivatives.

TrkA_Signaling_Pathway cluster_downstream Downstream Signaling Cascades NGF NGF TrkA TrkA Receptor NGF->TrkA RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT PLC_gamma PLCγ Pathway TrkA->PLC_gamma Imidazo_Pyridine_Inhibitor This compound Inhibitor Imidazo_Pyridine_Inhibitor->TrkA Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival PLC_gamma->Cell_Proliferation PLC_gamma->Cell_Survival

TrkA Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Drug Discovery

The discovery and development of this compound-based kinase inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow Start HTS High-Throughput Screening (HTS) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Physicochemical_Profiling Physicochemical Profiling (logP, pKa, Solubility) Lead_Generation->Physicochemical_Profiling In_Vitro_Biology In Vitro Biology (Kinase Assays, Cell Proliferation) Lead_Generation->In_Vitro_Biology Lead_Optimization Lead Optimization (ADMET Properties) Physicochemical_Profiling->Lead_Optimization In_Vitro_Biology->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Kinase Inhibitor Drug Discovery Workflow.

Conclusion

The physicochemical properties of substituted 1H-imidazo[4,5-b]pyridines are fundamental to their potential as therapeutic agents. A systematic approach to measuring and understanding these properties, coupled with a deep knowledge of their biological targets and associated signaling pathways, is essential for the rational design of novel and effective drug candidates. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to advance the discovery of new medicines based on this versatile scaffold.

References

Initial Biological Screening of a 1H-Imidazo[4,5-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the initial biological screening of this versatile scaffold, summarizing key findings, detailing experimental methodologies, and visualizing relevant signaling pathways.

Overview of Biological Activities

Derivatives of the this compound scaffold have been extensively investigated and have shown promising results in several therapeutic areas. The primary areas of investigation include anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.

A series of novel imidazo[4,5-b]pyridine derivatives were designed and screened for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with several compounds showing significant activity.[1] Notably, some of these compounds revealed remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9).[1] Further studies have synthesized N-phenyl-imidazo[4,5-b]pyridin-2-amines that exhibited potent anti-proliferative and CDK9 inhibitory activities, leading to the reduction of the Mcl-1 anti-apoptotic protein and induction of apoptosis.[2] Amidino-substituted imidazo[4,5-b]pyridines have also demonstrated pronounced and selective antiproliferative activity, particularly against colon carcinoma cell lines.[3]

Antimicrobial Activity

The this compound scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Novel this compound derivatives have shown average to good efficacy against tested microorganisms, with some compounds exhibiting significant activity against both antibacterial and antifungal strains.[4] The antibacterial activity of newly synthesized derivatives was confirmed against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[5] Furthermore, certain derivatives have been identified as potential antitubercular agents, showing activity against Mycobacterium tuberculosis.[6]

Kinase Inhibitory Activity

A significant focus of research on this scaffold has been its ability to inhibit various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Derivatives of this compound have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and c-Met kinase.[1][7][8] For instance, certain compounds showed remarkable CDK9 inhibitory potential with IC50 values in the sub-micromolar range.[1] Introduction of a pyrazolyl moiety at the C7 position of the scaffold led to derivatives that inhibited a range of kinases, including Aurora-A.[8][9] Structural optimization has also led to the discovery of potent c-Met kinase inhibitors.[7] The structural similarity of imidazo[4,5-b]pyridines to purines makes them ideal candidates for targeting the ATP-binding site of kinases.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various biological screening studies of this compound derivatives.

Table 1: Anticancer Activity

Compound ClassCell LineActivityIC50/EC50Reference
Imidazo[4,5-b]pyridine derivativesMCF-7 (Breast Cancer)Anticancer0.63-1.32 µM (CDK9 IC50)[1]
Imidazo[4,5-b]pyridine derivativesHCT116 (Colon Cancer)Anticancer0.63-1.32 µM (CDK9 IC50)[1]
Amidino-substituted imidazo[4,5-b]pyridinesSW620 (Colon Carcinoma)Antiproliferative0.4 µM and 0.7 µM[3]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesHCT-116 (Colon Carcinoma)Anti-proliferativePotent activity[2]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesMCF-7 (Breast Cancer)Anti-proliferativePotent activity[2]

Table 2: Antimicrobial Activity

Compound ClassMicroorganismActivityMIC/EC50Reference
7-aryl-1H-imidazo[4,5-b]pyridine derivativesAntibacterial and Antifungal strainsAntimicrobialSignificant activity[4]
Imidazo[4,5-b]pyridine derivativesPuccinia polysoraFungicidal4.00 mg/L[4]
Amidino-substituted imidazo[4,5-b]pyridinesE. coliAntibacterialMIC 32 µM[3]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesMycobacterium tuberculosisAntitubercular-[6]

Table 3: Kinase Inhibitory Activity

Compound ClassKinase TargetIC50Reference
Imidazo[4,5-b]pyridine derivativesCDK90.63-1.32 µM
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivativesAurora-A0.212 µM[8]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivativesAurora-B0.461 µM[8]
Di- and trihalogenated 1H-triazolo[4,5-b]pyridinesCK2α2.56 µM, 3.82 µM, 3.26 µM
Imidazopyridine-based compoundsc-MetNanomolar range[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial biological screening of the this compound scaffold.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Kinase of interest (e.g., CDK9, Aurora-A)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of the this compound scaffold. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution (this compound derivatives) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation result Anticancer Activity Determination calculation->result

Caption: Workflow for In Vitro Anticancer Screening using MTT Assay.

cdk9_pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Cell_Survival Cancer Cell Survival Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Upregulates Anti_Apoptotic->Cell_Survival Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PTEFb Inhibits

Caption: Simplified CDK9 Signaling Pathway in Cancer.

aurora_kinase_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates Mitosis Proper Mitotic Progression Centrosome->Mitosis CellCycleArrest Cell Cycle Arrest & Apoptosis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->CellCycleArrest Induces

Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.

This guide provides a foundational understanding of the initial biological screening of the this compound scaffold. The promising results highlighted herein encourage further exploration and optimization of this scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Tautomeric Forms of 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric landscape of 1H-Imidazo[4,5-b]pyridine, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding the tautomeric preferences of this molecule is critical for rational drug design, predicting molecular interactions, and interpreting spectroscopic data.

Introduction to Tautomerism in this compound

This compound, also known as 1-deazapurine, is a purine analogue that exhibits prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the position of a proton and a double bond. This dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and reactivity. The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines allows them to interact with biological targets, and their diverse biological activities include antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1][2]

The principal tautomeric forms of imidazo[4,5-b]pyridine involve the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The three primary tautomers are:

  • This compound: The proton resides on the N1 nitrogen of the imidazole ring.

  • 3H-Imidazo[4,5-b]pyridine: The proton is located on the N3 nitrogen of the imidazole ring.

  • 4H-Imidazo[4,5-b]pyridine: The proton is situated on the N4 nitrogen of the pyridine ring.

The relative stability of these tautomers is a crucial factor in determining the predominant species in different environments.

Tautomeric Equilibrium

The tautomeric forms of this compound exist in a dynamic equilibrium. The position of this equilibrium is influenced by various factors, including the physical state (gas phase, solution, or solid state), solvent polarity, temperature, and the electronic effects of any substituents on the heterocyclic core.

Tautomeric_Equilibrium T1 This compound T3 3H-Imidazo[4,5-b]pyridine T1->T3 H⁺ shift T4 4H-Imidazo[4,5-b]pyridine T1->T4 H⁺ shift T3->T4 H⁺ shift

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of the tautomers of imidazo[4,5-b]pyridine and its derivatives. These studies consistently show that the 1H and 3H tautomers are significantly more stable than the 4H tautomer.

Recent DFT calculations on the protonation of the parent imidazo[4,5-b]pyridine scaffold provide valuable insight into the relative stabilities of the neutral tautomers. The Gibbs free energies of protonation at the imidazole and pyridine nitrogens are remarkably similar, with the imidazole nitrogen being favored by a mere 0.1 kcal/mol. This suggests that the 1H and 3H tautomers are very close in energy, with a slight preference for the proton to reside on the imidazole ring.

TautomerRelative Gibbs Free Energy (kcal/mol)Predicted Population Ratio (at 298 K)
This compound~0.1~0.42
3H-Imidazo[4,5-b]pyridine0.0~0.58
4H-Imidazo[4,5-b]pyridine> 2-3< 0.01

Note: The relative Gibbs free energy for the 4H-tautomer is an estimation based on the general finding that protonation of the pyridine nitrogen is less favorable.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which changes with the position of the proton.

Detailed Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and multiplicities of the aromatic protons and the N-H proton. The N-H proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

    • In cases of slow exchange on the NMR timescale, separate signals for the different tautomers may be observed. For fast exchange, an averaged spectrum will be seen.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms (C2, C3a, C7a), are indicative of the predominant tautomeric form.

  • Advanced NMR Techniques:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the spectra with temperature can provide information about the thermodynamics of the tautomeric equilibrium and the rate of exchange.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments to unambiguously assign all proton and carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range couplings between protons and carbons, which can help to distinguish between tautomers.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Detailed Protocol for X-ray Crystallographic Analysis:

  • Crystallization:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step.

    • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one involved in tautomerism, should be carefully located from the difference electron density map or refined with appropriate constraints. The final refined structure will unequivocally show the position of the proton and thus the tautomeric form present in the crystal lattice.

Computational Chemistry

Computational methods are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational_Workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Draw Tautomeric Structures (1H, 3H, 4H) B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain thermochemical data) B->C D Single-Point Energy Calculation (Higher level of theory, optional) C->D E Determine Relative Energies (ΔE, ΔH, ΔG) C->E D->E F Calculate Population Ratios (Boltzmann distribution) E->F

Caption: Workflow for computational analysis of tautomerism.

Detailed Protocol for DFT Calculations:

  • Structure Preparation:

    • Generate 3D coordinates for each tautomer (1H, 3H, and 4H) using a molecular modeling program.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Include a solvent model (e.g., PCM or SMD) if studying the tautomerism in solution.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

  • Energy Analysis:

    • Calculate the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the tautomers. The Gibbs free energy is the most relevant for predicting the equilibrium populations at a given temperature.

    • The population ratio of two tautomers (A and B) can be calculated using the Boltzmann distribution equation: N_A / N_B = exp(-ΔG / RT) where ΔG is the difference in Gibbs free energy, R is the gas constant, and T is the temperature in Kelvin.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has profound implications for its biological activity and material properties. A combined approach of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with high-level computational methods, is essential for a thorough understanding of the tautomeric landscape of this important heterocyclic system. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently explore and characterize the tautomeric forms of this compound and its derivatives in their own research endeavors.

References

Quantum Chemical Calculations for Determining the Stability of 1H-Imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the application of quantum chemical calculations to assess the stability of 1H-Imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines.[1] The stability of this scaffold is a critical parameter influencing its biological activity, reactivity, and suitability for pharmaceutical development. This document outlines the theoretical approaches, computational methodologies, and interpretation of key stability indicators.

Core Concepts in Stability Analysis

The stability of this compound is primarily evaluated through the lens of quantum chemistry by examining its electronic structure, tautomeric forms, and proton affinity. Density Functional Theory (DFT) is a widely employed computational method for these investigations, offering a balance between accuracy and computational cost.[2][3][4]

Tautomerism: this compound can exist in different tautomeric forms, and understanding their relative stabilities is crucial. The position of the proton on the nitrogen atoms of the imidazole ring significantly influences the molecule's properties.

Proton and Metal Ion Affinity: The affinity for protons and metal cations is another key indicator of stability and reactivity. The imidazole nitrogen is generally considered the most basic site and, therefore, the primary binding location.[3]

Computational Methodology

The following table summarizes a typical computational approach for stability analysis of this compound based on methods reported in the literature.

ParameterSpecificationPurpose
Computational Method Density Functional Theory (DFT)To calculate the electronic structure and energy of the molecule.
Functional B3LYP, M06-2X, CAM-B3LYP, wB97XDTo approximate the exchange-correlation energy within DFT.[5]
Basis Set 6-31G(d,p), 6-311G+(d,p), Def2TZVPPTo describe the atomic orbitals of the system.[2][3][4]
Software Gaussian, GAMESS, etc.To perform the quantum chemical calculations.[6]
Calculations Performed Geometry Optimization, Frequency Calculation, NBO Analysis, HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP)To determine the most stable structure, confirm it is a true minimum, analyze electronic delocalization, assess chemical reactivity and identify sites for electrophilic/nucleophilic attack.[4][7]

Quantitative Stability Indicators

The following table presents key quantitative metrics used to evaluate the stability of this compound and its derivatives, along with typical theoretical values where available.

MetricDescriptionSignificance
Total Electronic Energy The total energy of the molecule in its optimized geometry.Lower energy indicates greater stability. Used to compare the relative stability of tautomers.
Gibbs Free Energy of Protonation The change in Gibbs free energy upon protonation.A more negative value indicates a higher affinity for protons and a more stable protonated form. The imidazole nitrogen is the favored protonation site.[3]
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.
Aromaticity Indices (e.g., NICS, HOMA)Quantify the degree of aromatic character, which is a significant contributor to thermodynamic stability.

Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives

While direct experimental measurement of the thermodynamic stability of the parent this compound is complex, synthetic protocols for its derivatives provide a practical context for the compound's chemical behavior. The following are examples of reported synthesis methods.

General Procedure for N-Alkylation: To a solution of the this compound derivative (1.25 mmol) in DMF (40 mL), potassium carbonate (2.75 mmol) and a phase transfer catalyst such as tetra-n-butylammonium bromide (0.187 mmol) are added.[2] The appropriate alkylating agent (e.g., allyl bromide or propargyl bromide, 2 mmol) is then added portion-wise.[2] The reaction mixture is stirred at room temperature for 24 hours.[2] After filtration to remove salts, the solvent is evaporated under reduced pressure, and the product is purified by column chromatography.[2]

One-Pot Synthesis from Diaminopyridine: A mixture of a diaminopyridine (e.g., 5-bromo-2,3-diaminopyridine, 5.31 mmol), an aldehyde (e.g., benzaldehyde, 5.84 mmol), and a catalytic amount of iodine (0.531 mmol) in ethanol (40 mL) is refluxed with stirring.[8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 2-substituted-imidazo[4,5-b]pyridine.[8]

Visualizing Computational Workflows and Molecular Properties

Computational Workflow for Stability Analysis

Computational Workflow Computational Workflow for Stability Analysis start Define Molecular Structure method Select DFT Functional and Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min stability_analysis Stability & Reactivity Analysis verify_min->stability_analysis nbo NBO Analysis stability_analysis->nbo mep Molecular Electrostatic Potential (MEP) stability_analysis->mep homo_lumo HOMO-LUMO Gap stability_analysis->homo_lumo end Interpret Results nbo->end mep->end homo_lumo->end

Caption: A typical workflow for the computational analysis of molecular stability.

Tautomeric Equilibrium of this compound

Tautomeric Equilibrium Tautomeric Equilibrium of this compound tautomer1 This compound tautomer2 3H-Imidazo[4,5-b]pyridine tautomer1->tautomer2 Proton Transfer

Caption: The tautomeric relationship in this compound.

Conceptual Pathway of Protonation

Protonation Pathway Conceptual Pathway of Protonation start This compound proton + H+ start->proton protonated_imidazole Protonation at Imidazole Nitrogen (More Stable) proton->protonated_imidazole protonated_pyridine Protonation at Pyridine Nitrogen (Less Stable) proton->protonated_pyridine

Caption: Protonation pathways for this compound.

References

An In-depth Technical Guide to Natural Products Containing the 1H-Imidazo[4,5-b]pyridine Core and Related Structures: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its structural similarity to naturally occurring purines, making it a cornerstone in medicinal chemistry for the development of therapeutic agents.[1][2] This core is present in molecules with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] While a vast number of synthetic derivatives have been explored, the natural occurrence of the simple this compound core is notably rare. However, the marine environment, particularly sponges of the genus Agelas, has yielded a fascinating class of complex dimeric pyrrole-imidazole alkaloids, such as sceptrin and ageliferin, which are biosynthetically related and possess significant biological activities.[5][6] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of these important natural products.

Featured Natural Products: Sceptrin and Ageliferin

Sceptrin and ageliferin are prominent examples of dimeric pyrrole-imidazole alkaloids isolated from marine sponges.[5] Sceptrin was first isolated from the sponge Agelas sceptrum in 1981.[7] Ageliferin and its derivatives were subsequently isolated from sponges of the genus Agelas, such as Agelas conifera.[8][9] These compounds are characterized by a complex dimeric structure formed from the cyclization of two hymenidin precursor molecules.[5]

Biological Activities

Sceptrin and ageliferin exhibit a broad spectrum of biological activities, making them attractive lead compounds for drug discovery.

  • Antimicrobial Activity: Both sceptrin and ageliferin demonstrate antibacterial and antifungal properties.[6][10] Sceptrin has been shown to have a bacteriostatic effect at its minimum inhibitory concentration (MIC) against Escherichia coli, causing the formation of cell chains. At higher concentrations, it becomes bactericidal and induces the formation of spheroplasts, suggesting a mechanism that involves the disruption of the cell membrane.[10]

  • Antiviral Activity: Ageliferin has been reported to possess antiviral properties, although the specific mechanisms are not yet fully elucidated.[6][11]

  • Inhibition of Cancer Cell Motility: Sceptrin has been identified as a potent inhibitor of cell motility in various cancer cell lines.[12] This activity is attributed, at least in part, to its ability to bind to monomeric actin, thereby affecting cell contractility.[12][13] This discovery has opened avenues for its investigation as a potential anti-metastatic agent.

  • Other Activities: Sceptrin and ageliferin have also been found to be active in barnacle settlement and biochemical prophage induction assays.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of sceptrin and ageliferin.

CompoundOrganismBiological ActivityMeasurementValueReference
Sceptrin Escherichia coliAntimicrobialMIC (Bacteriostatic)Varies by strain[10]
Cancer Cell LinesInhibition of Cell MotilityIC50Varies by cell line[12]
Ageliferin Various BacteriaAntimicrobial--[6]
Various VirusesAntiviral--[6]
Bromoageliferin Pseudomonas aeruginosaAntibacterialMIC (ATCC 27853)8 mg/L[14]
Pseudomonas aeruginosaAntibacterialMIC (PAO1)32 mg/L[14]

Experimental Protocols

General Isolation Procedure for Pyrrole-Imidazole Alkaloids from Agelas Sponges

The following is a generalized protocol for the isolation of sceptrin and ageliferin from marine sponges of the genus Agelas, based on established methodologies.[9][15]

1. Extraction:

  • Collect sponge material (e.g., Agelas conifera) and immediately freeze or preserve in methanol.
  • Homogenize the sponge tissue and extract exhaustively with methanol at room temperature.
  • Combine the methanol extracts and concentrate under reduced pressure to yield a crude aqueous extract.
  • Partition the crude extract between ethyl acetate and water. The desired alkaloids typically remain in the aqueous layer.

2. Preliminary Fractionation:

  • Subject the aqueous extract to vacuum liquid chromatography (VLC) on silica gel.
  • Elute with a gradient of increasing polarity, for example, from petroleum ether/ethyl acetate to ethyl acetate/methanol, to remove lipids and other nonpolar impurities.

3. Chromatographic Purification:

  • Further purify the polar, alkaloid-rich fractions using a combination of chromatographic techniques.
  • Sephadex LH-20 Chromatography: Apply the active fraction to a Sephadex LH-20 column and elute with methanol to separate compounds based on size.
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reverse-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier to improve peak shape.

4. Structure Elucidation:

  • The structures of the isolated compounds are elucidated using a combination of spectroscopic methods:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.
  • X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline compounds.[15]

Signaling Pathways and Mechanisms of Action

Sceptrin's Inhibition of Cell Motility

Sceptrin's ability to inhibit cell motility is linked to its interaction with the actin cytoskeleton.[12][13] Cell migration is a complex process regulated by the dynamic polymerization and depolymerization of actin filaments, which is controlled by the Rho family of small GTPases.[16] Sceptrin has been shown to bind to monomeric actin, which can interfere with the proper formation of actin stress fibers necessary for cell contraction and movement.[13] While sceptrin does not appear to affect the levels of active, GTP-bound Rho, it may influence downstream effectors of the Rho pathway.[13]

Sceptrin_Cell_Motility Sceptrin Sceptrin Actin Monomeric Actin Sceptrin->Actin Binds to Motility Cell Motility Sceptrin->Motility Inhibits StressFibers Actin Stress Fibers Actin->StressFibers Contractility Cell Contractility StressFibers->Contractility Contractility->Motility RhoGTPases Rho GTPases (Rho, Rac, Cdc42) ROCK ROCK RhoGTPases->ROCK mDia1 mDia1 RhoGTPases->mDia1 ROCK->StressFibers mDia1->StressFibers ExtracellularCues Extracellular Cues ExtracellularCues->RhoGTPases

Sceptrin's Proposed Mechanism of Cell Motility Inhibition.
Sceptrin's Antimicrobial Mechanism

The antimicrobial activity of sceptrin is proposed to involve the disruption of bacterial cell membranes.[10] This mechanism is common for many antimicrobial peptides and small molecules. By compromising the integrity of the cell membrane, sceptrin can induce leakage of cellular contents and disrupt essential cellular processes, ultimately leading to cell death.

Sceptrin_Antimicrobial Sceptrin Sceptrin BacterialMembrane Bacterial Cell Membrane Sceptrin->BacterialMembrane Interacts with MembraneIntegrity Loss of Membrane Integrity BacterialMembrane->MembraneIntegrity Disrupts IonLeakage Ion Leakage (e.g., K+) MembraneIntegrity->IonLeakage CellularContents Leakage of Cellular Contents MembraneIntegrity->CellularContents CellDeath Bacterial Cell Death IonLeakage->CellDeath CellularContents->CellDeath

Sceptrin's Proposed Antimicrobial Mechanism of Action.
Ageliferin's Antiviral Mechanism

The precise antiviral mechanism of ageliferin is still under investigation. However, antiviral drugs typically target specific stages of the viral life cycle.[17][18] Potential mechanisms could include the inhibition of viral entry into host cells, interference with viral replication machinery, or blocking the assembly and release of new viral particles.

Ageliferin_Antiviral cluster_0 Potential Points of Inhibition Ageliferin Ageliferin Attachment 1. Attachment & Entry Ageliferin->Attachment Replication 3. Replication Ageliferin->Replication Release 5. Release Ageliferin->Release ViralLifecycle Viral Life Cycle Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Replication Assembly 4. Assembly Replication->Assembly Assembly->Release Inhibition Inhibition

Potential Antiviral Mechanisms of Action for Ageliferin.

Conclusion

Natural products bearing the this compound core and related complex structures, such as the dimeric pyrrole-imidazole alkaloids sceptrin and ageliferin, represent a rich source of biologically active compounds. Their discovery in marine sponges has provided valuable leads for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The detailed study of their mechanisms of action, as exemplified by sceptrin's inhibition of cell motility, offers insights into fundamental cellular processes and presents opportunities for the design of novel drugs with targeted activities. Further exploration of the marine environment is likely to uncover more natural products with this important scaffold, contributing to the advancement of drug discovery and development.

References

The Therapeutic Potential of 1H-Imidazo[4,5-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Scaffold in Modern Medicinal Chemistry

The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to significant interest in its application for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Synthesis of the this compound Scaffold

The construction of the this compound ring system is a critical step in the exploration of its therapeutic potential. Various synthetic strategies have been developed to afford substituted derivatives, with the Phillips condensation being a cornerstone method.

General Synthetic Approach: Phillips Condensation

A widely employed method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine derivative with a suitable carboxylic acid or aldehyde. A typical procedure is outlined below.

Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

  • Reaction Setup: A mixture of a 2,3-diaminopyridine (1 equivalent) and a substituted benzoic acid (1.2 equivalents) is prepared in a round-bottom flask.

  • Solvent and Catalyst: Polyphosphoric acid (PPA) is added as both the solvent and a dehydrating agent.

  • Reaction Conditions: The reaction mixture is heated to 180-200°C for 4-6 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The acidic solution is then neutralized with a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until a precipitate is formed.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.

A general workflow for the synthesis of this compound derivatives is depicted below.

G start Start reactants 2,3-Diaminopyridine + Substituted Benzoic Acid start->reactants reaction Phillips Condensation (Polyphosphoric Acid, 180-200°C) reactants->reaction workup Quenching with Ice-Water & Neutralization reaction->workup filtration Filtration & Washing workup->filtration purification Column Chromatography filtration->purification product Pure 2-Aryl-1H-imidazo[4,5-b]pyridine purification->product

General Synthesis Workflow

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PI3K/AKT/mTOR and STAT3/NF-κB Signaling Pathways

Many this compound derivatives exert their anticancer effects by targeting critical nodes in pro-survival signaling pathways, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have been shown to suppress the PI3K/AKT/mTOR axis, leading to the blockage of the cell cycle in the G0/G1 phase and the induction of apoptosis[1]. Others have been found to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression[2].

The diagram below illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits G cluster_nucleus In the Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) STAT3_dimer->GeneExpression Regulates NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Nucleus Translocates to NFkB->GeneExpression Regulates Inhibitor This compound Derivative Inhibitor->STAT3 Inhibits Phosphorylation Inhibitor->NFkB_complex Prevents IκB Degradation G start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Test Compounds prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate with Microbial Suspension serial_dilution->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Visually Inspect for Growth & Determine MIC incubation->read_results end End read_results->end

References

Unlocking Kinase Inhibition: A Technical Guide to the 1H-Imidazo[4,5-b]pyridine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of a wide range of protein kinases. Its structural similarity to purines allows it to effectively compete for the ATP-binding site of these enzymes, which are critical regulators of numerous cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides an in-depth analysis of the pharmacophore of this compound kinase inhibitors, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.

The Core Pharmacophore: A Blueprint for Kinase Inhibition

The pharmacophoric features of this compound derivatives are crucial for their potent and selective inhibition of various kinases. Molecular modeling and co-crystallization studies have revealed a consistent binding mode across multiple kinase targets, characterized by key interactions with the hinge region of the ATP-binding pocket.

A generalized pharmacophore model highlights several key features:

  • Hinge-Binding Motif: The pyridine and imidazole nitrogen atoms of the core scaffold are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding site.

  • Substitutions at the 2-position: This position is often occupied by an aromatic or heteroaromatic ring, which can engage in hydrophobic interactions and provide vectors for further substitution to enhance potency and selectivity.

  • Modifications at the 7-position: Substituents at this position can extend into the solvent-exposed region, allowing for the introduction of groups that improve physicochemical properties, such as solubility and oral bioavailability. These modifications can also contribute to selectivity by exploiting differences in the solvent-front region of various kinases.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against several key kinase targets. This quantitative data, primarily presented as IC50 and Kd values, is essential for understanding the potency and selectivity of these compounds and for guiding further optimization efforts.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

CompoundAurora-A (IC50/Kd)Aurora-B (IC50/Kd)Aurora-C (IC50)Cell-based Assay (GI50/IC50)Reference
CCT137690 15 nM (IC50)25 nM (IC50)19 nM (IC50)SW620 (xenograft growth inhibition)[2]
Compound 31 42 nM (IC50)198 nM (IC50)227 nM (IC50)Not specified[3]
Compound 28c 67 nM (IC50)12.71 µM (IC50)Not specifiedHCT116 (GI50 = 2.30 µM)[4]
CCT241736 (27e) 7.5 nM (Kd)48 nM (Kd)Not specifiedHCT116, MOLM-13, MV4-11[5][6]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising target in oncology.

CompoundCDK9 (IC50)Cell-based Assay (Cell Line)Reference
Compound Series 0.63 - 1.32 µMMCF-7, HCT116[7]
p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is involved in cytoskeletal dynamics, cell motility, and survival signaling. Its aberrant activity is linked to cancer progression and metastasis.

CompoundPAK4 (IC50)Reference
KY-04045 8.7 µM[6]
c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in many cancers.

Compound Seriesc-Met (IC50)Cell-based Assay (Cell Line)Reference
Optimized Series Nanomolar rangeEBC-1[8]

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, this section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Plate reader for luminescence detection

Procedure:

  • Prepare Assay Buffer and Reagents: Follow the manufacturer's instructions for the ADP-Glo™ kit.

  • Incubate Kinase, Substrate, and Inhibitor: In a 96-well plate, combine the kinase, its specific substrate, and varying concentrations of the test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction with ATP: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Cellular Phosphorylation Assay (Western Blotting)

This protocol is used to confirm that the inhibitor blocks the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the broader biological context of kinase inhibition is essential for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives biochemical Biochemical Kinase Inhibition Assays (IC50) synthesis->biochemical selectivity Kinome Selectivity Profiling biochemical->selectivity proliferation Antiproliferative Assays (GI50) biochemical->proliferation target_engagement Target Engagement & Downstream Signaling proliferation->target_engagement pk_studies Pharmacokinetics target_engagement->pk_studies efficacy Xenograft Efficacy Models pk_studies->efficacy

Caption: A typical experimental workflow for the development of this compound kinase inhibitors.

aurora_kinase_pathway cluster_mitosis Mitosis cluster_cell_cycle Cell Cycle Progression aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome aurora_b Aurora B chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome inhibitor This compound Inhibitor inhibitor->aurora_a inhibitor->aurora_b mitotic_arrest Mitotic Arrest & Apoptosis centrosome->mitotic_arrest chromosome->mitotic_arrest g2_m G2/M Transition g2_m->aurora_a g2_m->aurora_b

Caption: Simplified signaling pathway of Aurora kinases in mitosis and its inhibition.

cdk9_pathway cdk9 CDK9/Cyclin T1 (P-TEFb) rnapii RNA Polymerase II (paused) cdk9->rnapii Phosphorylation inhibitor This compound Inhibitor inhibitor->cdk9 elongation Transcriptional Elongation rnapii->elongation anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Mcl-1) elongation->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis

Caption: The role of CDK9 in transcriptional elongation and the effect of its inhibition.

cmet_pathway hgf HGF cmet c-Met Receptor hgf->cmet pi3k PI3K/Akt Pathway cmet->pi3k ras RAS/MAPK Pathway cmet->ras invasion Invasion & Metastasis cmet->invasion inhibitor This compound Inhibitor inhibitor->cmet survival Cell Survival pi3k->survival proliferation Proliferation ras->proliferation

Caption: Overview of the c-Met signaling pathway and its inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The core pharmacophore, centered around the hinge-binding motif, provides a robust anchor for achieving high potency. The versatility of this scaffold allows for extensive chemical modification at the 2- and 7-positions, enabling the fine-tuning of selectivity and pharmacokinetic properties. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts in this field will likely focus on developing inhibitors with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel substitutions to overcome acquired resistance mechanisms will be a critical area of research as these compounds advance through clinical development. The continued investigation of the this compound scaffold holds great promise for the discovery of next-generation targeted therapies for a multitude of diseases.

References

Methodological & Application

One-Pot Synthesis of 2-Substituted-1H-Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The protocols outlined below offer efficient and direct methods for the preparation of these valuable molecules.

Introduction

The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a key pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies provide a more streamlined and efficient alternative, reducing reaction time, purification steps, and waste generation.

This guide details two robust one-pot protocols for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, summarizing key quantitative data and providing step-by-step experimental procedures.

Method 1: DMSO-Mediated Cyclization of 2,3-Diaminopyridine with Substituted Aldehydes

This method involves the reaction of 2,3-diaminopyridine with various substituted benzaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO).[3][4][5] This approach is notable for its operational simplicity and effectiveness in generating a library of 2-aryl-1H-imidazo[4,5-b]pyridines.

Summary of Reaction Yields
EntrySubstituent on BenzaldehydeYield (%)Reference
1Phenyl55.7[5]
24-ChlorophenylNot specified[3][4]
34-MethoxyphenylNot specified[3][4]
44-NitrophenylNot specified[3][4]
56-Bromo (from 5-bromo-2,3-diaminopyridine)91.4[5]
Experimental Protocol

Materials:

  • 2,3-Diaminopyridine or its substituted derivatives

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the substituted benzaldehyde (1.0 eq).

  • Add sodium metabisulfite (0.55 eq) to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

Experimental Workflow

reagents 2,3-Diaminopyridine Substituted Benzaldehyde Na₂S₂O₅ DMSO mixing Mixing and Stirring reagents->mixing Add reagents heating Heating (e.g., 80-120 °C) mixing->heating Heat mixture precipitation Precipitation in Ice Water heating->precipitation Cool and pour filtration Filtration and Washing precipitation->filtration Collect solid purification Recrystallization filtration->purification Purify crude product Pure 2-substituted- This compound purification->product

Caption: Workflow for DMSO-Mediated Synthesis.

Method 2: Eco-Friendly Three-Component Synthesis in Glycerol

This green chemistry approach utilizes a one-pot, three-component reaction between diethyl phthalate, anilines, and 2,3-diaminopyridine in glycerol, an environmentally benign solvent.[6] Phosphoric acid is employed as an effective catalyst for this transformation, which is characterized by short reaction times, easy workup, and excellent yields.[6]

Summary of Reaction Conditions and Yields
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1H₃PO₄ (1 eq)Glycerol1002.089[6]
2H₃PO₄ (1 eq)Glycerol1502.078[6]
3H₃PO₄ (1 eq)GlycerolRoom temp.5.0-[6]
4H₃PO₄ (1 eq)PEG-600Room temp.5.0-[6]
Experimental Protocol

Materials:

  • Diethyl phthalate

  • Substituted aniline

  • 2,3-Diaminopyridine

  • Phosphoric acid (H₃PO₄)

  • Glycerol

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine diethyl phthalate (1.0 eq), the substituted aniline (1.0 eq), and 2,3-diaminopyridine (1.0 eq) in glycerol.

  • Add phosphoric acid (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivative.

Reaction Pathway

reactants Diethyl Phthalate + Aniline + 2,3-Diaminopyridine reaction One-Pot Reaction (100 °C, 2h) reactants->reaction catalyst H₃PO₄ catalyst->reaction Catalyzes solvent Glycerol solvent->reaction Solvent workup Workup (Cooling, Precipitation, Filtration) reaction->workup product 2-(3H-imidazo[4,5-b]pyridin-2-yl) -N-phenylbenzamide workup->product

Caption: Pathway for Three-Component Synthesis.

Conclusion

The one-pot synthetic methodologies presented here offer efficient and versatile routes to 2-substituted-1H-imidazo[4,5-b]pyridines. The DMSO-mediated cyclization is a straightforward method for synthesizing 2-aryl derivatives, while the glycerol-based three-component reaction provides an eco-friendly alternative for producing more complex structures. These protocols can be readily adopted and modified by researchers in drug discovery and development to generate libraries of novel imidazo[4,5-b]pyridine derivatives for biological screening.

References

Application Notes and Protocols for the Photocatalytic Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visible-light-mediated photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The described method offers an efficient and mild route for C(sp²)−C(sp²) cross-coupling, leveraging the power of photoredox catalysis to construct these valuable scaffolds.

Introduction

Imidazo[4,5-b]pyridines are recognized as important pharmacophores due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Traditional methods for the synthesis of C-7 arylated derivatives often require harsh reaction conditions and transition-metal catalysts, which can lead to unwanted side products and metal contamination. The application of visible-light photocatalysis presents a green and efficient alternative, proceeding under mild conditions with high functional group tolerance. This protocol is based on the photocatalytic cross-coupling of a 7-halo-1H-imidazo[4,5-b]pyridine precursor with various arylating agents.

Quantitative Data Summary

The following table summarizes the results of the photocatalytic synthesis of a series of 7-aryl-1H-imidazo[4,5-b]pyridine derivatives, showcasing the scope of the reaction with different aryl boronic acids.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid7-phenyl-1H-imidazo[4,5-b]pyridine85
24-Methylphenylboronic acid7-(p-tolyl)-1H-imidazo[4,5-b]pyridine82
34-Methoxyphenylboronic acid7-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine78
44-Fluorophenylboronic acid7-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine88
54-Chlorophenylboronic acid7-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine86
64-(Trifluoromethyl)phenylboronic acid7-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine75
73-Methoxyphenylboronic acid7-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine79
82-Thienylboronic acid7-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine72

Experimental Protocols

General Procedure for the Photocatalytic Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines

This protocol details the general method for the visible-light-mediated C-C cross-coupling reaction between 7-chloro-1H-imidazo[4,5-b]pyridine and various arylboronic acids.

Materials:

  • 7-chloro-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Eosin Y (photocatalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Acetonitrile (CH₃CN) (solvent)

  • Blue LEDs (light source)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 7-chloro-1H-imidazo[4,5-b]pyridine (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), Eosin Y (2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5 mL) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the time indicated by TLC analysis for complete consumption of the starting material (typically 8-12 hours).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-aryl-1H-imidazo[4,5-b]pyridine.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines.

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 7-chloro-1H-imidazo[4,5-b]pyridine - Arylboronic acid - Eosin Y - K₂CO₃ - Acetonitrile inert Establish Inert Atmosphere reagents->inert irradiate Irradiate with Blue LEDs (Room Temperature, 8-12 h) inert->irradiate Stirring evaporate Solvent Evaporation irradiate->evaporate extract Aqueous Workup & Extraction evaporate->extract purify Column Chromatography extract->purify product Pure 7-Aryl-1H-imidazo[4,5-b]pyridine purify->product

Caption: General experimental workflow for the synthesis.

Proposed Reaction Mechanism

This diagram outlines a plausible mechanistic pathway for the Eosin Y-catalyzed C-H arylation.

G EY Eosin Y EY_excited Eosin Y* EY->EY_excited Visible Light (hν) EY_reduced Eosin Y•⁻ EY_excited->EY_reduced SET ArBOH2 Ar-B(OH)₂ Ar_radical Ar• ArBOH2->Ar_radical Oxidation Base Base (K₂CO₃) ImPy_radical Imidazo[4,5-b]pyridinyl Radical Ar_radical->ImPy_radical + ImPyCl - Cl⁻ ImPyCl 7-Cl-Imidazo[4,5-b]pyridine Product 7-Aryl-Imidazo[4,5-b]pyridine ImPy_radical->Product Radical Combination EY_reduced->EY SET

Application Notes and Protocols for the In Vitro Evaluation of 1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazo[4,5-b]pyridine, a heterocyclic scaffold structurally analogous to purines, has emerged as a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This document provides a comprehensive guide to the in vitro evaluation of novel this compound derivatives, offering detailed protocols for key assays and a framework for data presentation and interpretation. The methodologies outlined herein are designed to facilitate the systematic assessment of this promising class of compounds for potential therapeutic applications.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative this compound derivatives from published studies. This data serves as a benchmark for comparative analysis of newly synthesized compounds.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)HCT116 (Colon)K562 (Leukemia)HeLa (Cervical)SW620 (Colon)Reference
Compound IX 0.851.05---[1]
Compound VIII 0.921.12---[1]
Compound 75 0.71----[2]
Compound 76 0.63----[2]
Compound 77 -1.69---[2]
Compound 8 ---1.8-3.2-[3]
Compound 3f Moderate-Most Sensitive--[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 31 Aurora-A0.042[5]
Aurora-B0.198[5]
Aurora-C0.227[5]
Compound 51 (CCT137690) Aurora-A0.015[6][7]
Aurora-B0.025[6][7]
Aurora-C0.019[6][7]
Various Derivatives CDK90.63-1.32[8]
LB-1 CDK90.00922[9]

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliB. cereusReference
Compound 14 >6432-[3]
Compound 2g 4-8--[10]
Compound 2h 4-8--[10]
Compound 4a 4-8--[10]
Compound 4b 4-8--[10]
Compound 2 ->0.3150.07[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

In Vitro Kinase Inhibition Assay (CDK9/Aurora Kinase)

This assay measures the ability of the compounds to inhibit the activity of specific kinases. The following is a general protocol using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Recombinant human CDK9/Cyclin T1 or Aurora Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives (in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, the kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Standard antibiotic/antifungal agents (positive controls)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional, for turbidity measurement)

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound derivatives and the general experimental workflows for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Active Compounds kinase Kinase Inhibition Assay (CDK9/Aurora) cytotoxicity->kinase Active Compounds ic50 IC50 Determination apoptosis->ic50 kinase->ic50 mic MIC Determination antimicrobial->mic pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

General experimental workflow for the in vitro evaluation of this compound derivatives.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation IKK IKK receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IkB IκB IkB_NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation proteasome Proteasomal Degradation IkB->proteasome compound Imidazo[4,5-b]pyridine Derivative compound->STAT3 Inhibition of Phosphorylation compound->IKK Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) pSTAT3_dimer->gene_transcription Transcription Factor NFkB_nuc->gene_transcription Transcription Factor cytokine Cytokine cytokine->receptor

Hypothesized STAT3/NF-κB signaling pathway and potential points of inhibition by this compound derivatives.

References

Application of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with alternative mechanisms of action. Derivatives of the 1H-Imidazo[4,5-b]pyridine scaffold have shown significant promise in this area, exhibiting potent in vitro activity against the virulent H37Rv strain of Mtb. This document provides a summary of the application of these derivatives, including their biological activity, proposed mechanisms of action, and detailed experimental protocols for their synthesis and evaluation.

Biological Activity of this compound Derivatives

Several series of this compound derivatives have been synthesized and evaluated for their antitubercular properties. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below for easy comparison.

6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

This series of compounds was synthesized and tested for its in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Several compounds demonstrated significant potency.[1][2][3]

Compound IDSubstitution on Phenyl Ring at C2MIC (µmol/L)
5g 2,6-dimethoxy0.5
5c 3,4-dihydroxy0.6
5u 3-bromo0.7
5i 3-nitro0.8
Isoniazid (Standard)-0.44
Rifampicin (Standard)-0.61
(1H, 3H) Imidazo[4,5-b] pyridines

A one-pot synthesis method was utilized to produce another series of imidazo[4,5-b]pyridines. These compounds were also evaluated against Mtb H37Rv, with some showing promising activity compared to standard drugs.[4]

Compound IDR-groupMIC (µg/mL)
1a 1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol1.56
1j 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzene-1,2-diol1.56
Pyrazinamide (Standard)-3.125
Streptomycin (Standard)-6.25

Proposed Mechanisms of Action

Molecular docking studies and target-based screenings have suggested several potential mechanisms by which these derivatives exert their antitubercular effects.

Inhibition of DprE1

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall. Some 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potential inhibitors of DprE1.[1][2][3] Computational studies indicate that these compounds can bind to the active site of DprE1, suggesting a mechanism that disrupts cell wall formation.[1]

DprE1_Inhibition cluster_synthesis Cell Wall Synthesis Pathway cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine cluster_outcome Result DPA Decaprenyl-P-arabinose (DPA) LAM Lipoarabinomannan (LAM) DPA->LAM Essential for synthesis AG Arabinogalactan (AG) DPA->AG Essential for synthesis CellDeath Mycobacterial Cell Death DPA->CellDeath Disruption leads to DprE1 DprE1 Enzyme DprE1->DPA Blocks production of Derivative This compound Derivative Derivative->DprE1 Inhibits

Caption: Proposed mechanism of DprE1 inhibition by this compound derivatives.

Inhibition of Lumazine Synthase

Lumazine synthase is an enzyme involved in the riboflavin biosynthesis pathway, which is essential for various microorganisms but absent in mammals. This makes it an attractive target for antimicrobial drugs. Certain (1H, 3H) Imidazo[4,5-b] pyridines have been investigated as inhibitors of Mtb's Lumazine synthase.[4]

Lumazine_Synthase_Inhibition cluster_pathway Riboflavin Biosynthesis cluster_inhibition Inhibition cluster_outcome Result Precursor Pathway Precursor LumazineSynthase Lumazine Synthase Precursor->LumazineSynthase Lumazine 6,7-dimethyl-8-ribityllumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin GrowthArrest Inhibition of Mycobacterial Growth Riboflavin->GrowthArrest Depletion leads to LumazineSynthase->Lumazine Derivative This compound Derivative Derivative->LumazineSynthase Inhibits Synthesis_Workflow Start 5,5-diaminopyridine-3-ol (Commercial Starting Material) Step1 Step 1: Acetylation (Acetic anhydride, Pyridine) Start->Step1 Intermediate1 N,N'-(5-hydroxypyridine-2,4-diyl)diacetamide Step1->Intermediate1 Step2 Step 2: Nitration (Fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 N,N'-(5-hydroxy-6-nitropyridine-2,4-diyl)diacetamide Step2->Intermediate2 Step3 Step 3: Ether Synthesis (4-fluoronitrobenzene, K2CO3, DMF) Intermediate2->Step3 Intermediate3 N,N'-(5-(4-nitrophenoxy)-6-nitropyridine-2,4-diyl)diacetamide Step3->Intermediate3 Step4 Step 4: Reduction & Cyclization (Fe, NH4Cl, Acetic Acid) Intermediate3->Step4 Core 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (Core Structure) Step4->Core Step5 Step 5: Condensation (Substituted Aromatic Aldehydes) Core->Step5 Final Final 2-substituted Derivatives (5a-w) Step5->Final MABA_Workflow cluster_prep Preparation cluster_culture Inoculation and Incubation cluster_readout Assay Readout Plate Prepare 96-well microplate Compound Serially dilute test compounds in wells Plate->Compound Controls Add positive and negative controls Compound->Controls Inoculate Inoculate wells with M. tuberculosis H37Rv culture Controls->Inoculate Incubate Incubate plates at 37°C for 7 days Inoculate->Incubate AddAlamar Add Alamar Blue solution to each well Incubate->AddAlamar ReIncubate Re-incubate for 24 hours AddAlamar->ReIncubate Observe Observe color change (Blue to Pink) ReIncubate->Observe DetermineMIC Determine MIC as the lowest concentration with no color change Observe->DetermineMIC

References

Application Notes and Protocols for 1H-Imidazo[4,5-b]pyridine-Based BET Inhibitors in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Emerging evidence highlights the role of epigenetic modulation in the pathophysiology of neuropathic pain, with Bromodomain and Extra-Terminal (BET) proteins emerging as promising therapeutic targets.[1][2] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory and pain-related genes. Inhibition of these proteins has been shown to alleviate neuropathic pain by reducing neuroinflammation and aberrant neuronal excitability.[1][2]

The 1H-Imidazo[4,5-b]pyridine scaffold has been identified as a novel and promising chemical framework for the development of potent and selective BET inhibitors. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this scaffold for the discovery and characterization of novel BET inhibitors for the treatment of neuropathic pain.

Featured Compound: DDO-8926

A notable example of a this compound-based BET inhibitor is DDO-8926. This compound has demonstrated significant potential in preclinical models of neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-8926 and serve as a template for characterizing new compounds based on the this compound scaffold.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTargetAssay TypeKd (μM)IC50 (μM)Selectivity
DDO-8926BRD4 BD1Isothermal Titration Calorimetry (ITC)0.024-High selectivity over non-BET bromodomains
Compound XBRD2 BD1AlphaScreen-ValueValue
Compound XBRD3 BD1AlphaScreen-ValueValue
Compound XBRD4 BD1AlphaScreen-ValueValue

Data for "Compound X" to be filled in by the researcher.

Table 2: Pharmacokinetic Properties

CompoundSpeciesAdministrationHalf-life (t1/2)Oral Bioavailability (F%)
DDO-8926MouseIntravenous (IV)1.78 h-
DDO-8926RatIntravenous (IV)2.36 h21.43%
Compound XSpeciesRouteValueValue

Data for "Compound X" to be filled in by the researcher.

Signaling Pathways and Experimental Workflows

BET_Inhibitor_Signaling_Pathway cluster_0 Peripheral Nerve Injury cluster_1 Cellular Response cluster_2 Molecular Mechanisms cluster_3 BET Protein Action cluster_4 Therapeutic Intervention cluster_5 Outcome Nerve Injury Nerve Injury Glial Cell Activation Glial Cell Activation Nerve Injury->Glial Cell Activation triggers Neuronal Hyperexcitability Neuronal Hyperexcitability Nerve Injury->Neuronal Hyperexcitability induces NF-kB Activation NF-kB Activation Glial Cell Activation->NF-kB Activation leads to Ion Channel Dysregulation Ion Channel Dysregulation Neuronal Hyperexcitability->Ion Channel Dysregulation results from Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-kB Activation->Pro-inflammatory Cytokine Production drives Neuropathic Pain Neuropathic Pain Pro-inflammatory Cytokine Production->Neuropathic Pain contributes to Ion Channel Dysregulation->Neuropathic Pain contributes to BET Proteins (BRD4) BET Proteins (BRD4) BET Proteins (BRD4)->NF-kB Activation promotes Analgesia Analgesia Histone Acetylation Histone Acetylation Histone Acetylation->BET Proteins (BRD4) recruits This compound BETi This compound BET Inhibitor (e.g., DDO-8926) This compound BETi->BET Proteins (BRD4) inhibits This compound BETi->Analgesia promotes

Experimental_Workflow Start Start Synthesis Synthesis of this compound Library Start->Synthesis Screening In Vitro Screening (AlphaLISA/AlphaScreen) Synthesis->Screening Hit_Identification Hit Identification & IC50 Determination Screening->Hit_Identification Hit_Identification->Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Potent Hits In_Vivo_Testing In Vivo Efficacy (SNI Model) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Ineffective PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Efficacious Leads Tox_Studies Toxicology Studies PK_PD_Studies->Tox_Studies Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection Safe & Efficacious

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of the this compound scaffold. Specific reaction conditions and purification methods may need to be optimized for individual target compounds.

Materials:

  • Substituted 2,3-diaminopyridine

  • Appropriate aldehyde or carboxylic acid derivative

  • Solvent (e.g., ethanol, DMF, or acetic acid)

  • Catalyst (if necessary, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Dissolve the substituted 2,3-diaminopyridine in the chosen solvent.

  • Add the aldehyde or carboxylic acid derivative to the reaction mixture.

  • If using an aldehyde, a catalyst such as p-toluenesulfonic acid may be added.

  • Heat the reaction mixture to reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Protocol 2: BRD4 Inhibition Assay (AlphaLISA/AlphaScreen)

This protocol describes a homogeneous, bead-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.

Materials:

  • Recombinant GST-tagged BRD4 (BD1) protein

  • Biotinylated acetylated histone H4 peptide

  • AlphaLISA Glutathione Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well white microplates

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or vehicle control (DMSO).

    • Biotinylated acetylated histone H4 peptide.

    • GST-tagged BRD4 (BD1) protein.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibration.

  • Bead Addition:

    • Add AlphaLISA Glutathione Acceptor beads and incubate in the dark at room temperature for 60 minutes.

    • Add AlphaScreen Streptavidin Donor beads and incubate in the dark at room temperature for 30-60 minutes.

  • Detection: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This in vivo model is used to assess the efficacy of BET inhibitors in a rodent model of neuropathic pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 6-0 silk)

  • Von Frey filaments for assessing mechanical allodynia

  • Test compound formulation

Procedure:

  • Anesthesia: Anesthetize the mouse using the chosen anesthetic.

  • Surgery:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

    • Take care to leave the sural nerve intact and undamaged.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Allow the animals to recover from anesthesia. Provide appropriate post-operative analgesia for the first 24-48 hours.

  • Compound Administration: Begin administration of the test compound or vehicle at the desired dose and schedule.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimate the mice to the testing environment.

    • Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the paw (the area innervated by the spared sural nerve).

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

  • Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups to assess the analgesic effect of the compound.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel BET inhibitors for the treatment of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of new chemical entities based on this promising scaffold. Further optimization of these compounds could lead to the development of effective and safe treatments for this challenging condition.

References

Application Notes and Protocols for the Synthesis of 6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, which have shown promise as potent antitubercular agents. The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the replication and further development of these compounds.

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] A specific series of derivatives, the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines, has been identified as a promising class of novel antitubercular agents, targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis.[3][4] This document outlines the synthetic pathway, experimental procedures, and characterization data for these compounds.

Synthetic Pathway Overview

The synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives is accomplished through a multi-step sequence starting from commercially available 5,5-diaminopyridine-3-ol.[3] The key intermediate, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, is synthesized and subsequently condensed with various substituted aromatic aldehydes to yield a library of derivatives.

Synthesis_Pathway A 5,5-Diaminopyridine-3-ol B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D 6-(4-nitrophenoxy)-1H- imidazo[4,5-b]pyridine-2-carbaldehyde C->D Step 3 F 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives (5a-w) D->F Step 4 (Condensation) E Substituted Aromatic Aldehydes E->F

Caption: General synthetic pathway for 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the target compounds.

Protocol 1: Synthesis of the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Intermediate

This protocol details the initial four-step synthesis to obtain the core imidazopyridine structure.[3]

Step 1: Synthesis of 5-amino-3-(4-nitrophenoxy)pyridin-2-ol

  • To a solution of 5,5-diaminopyridine-3-ol, add 1-fluoro-4-nitrobenzene and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, pour it into ice-water, and collect the precipitate by filtration.

  • Wash the solid with water and a non-polar solvent (e.g., hexane) and dry under vacuum.

Step 2: Synthesis of 5-amino-3-(4-nitrophenoxy)pyridin-2-amine

  • The product from Step 1 is subjected to a reaction to convert the hydroxyl group to an amino group. This can be achieved through various established methods.

Step 3: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine

  • The resulting diamine from Step 2 is cyclized to form the imidazole ring. A common method is to react it with formic acid or a derivative under heating.[5]

  • Alternatively, condensation with an appropriate aldehyde followed by oxidative cyclization can be employed.[6]

Step 4: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

  • The core imidazopyridine is formylated at the 2-position to introduce a reactive aldehyde group for the subsequent condensation.

Protocol 2: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives (5a-w)

This protocol describes the final condensation step to generate the library of derivatives.[3][4]

Materials:

  • 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

  • Various substituted aromatic aldehydes

  • Glacial acetic acid

  • Anhydrous sodium acetate

Procedure:

  • In a round-bottom flask, dissolve 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1 equivalent) in glacial acetic acid.

  • Add the respective substituted aromatic aldehyde (1.1 equivalents) and anhydrous sodium acetate (2 equivalents).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any acetic acid and salts.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure derivative.

  • Characterize the final compounds using NMR, Mass Spectrometry, and IR spectroscopy.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Reactants in Glacial Acetic Acid B Add Substituted Aldehyde and Sodium Acetate A->B C Reflux for 6-8 hours B->C D Cool and Pour into Ice C->D E Filter Precipitate D->E F Wash with Water E->F G Dry Crude Product F->G H Column Chromatography or Recrystallization G->H I Characterize (NMR, MS, IR) H->I

Caption: Workflow for the synthesis and purification of the final derivatives.

Data Presentation

The following tables summarize the characterization data for a selection of synthesized 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives.[4]

Table 1: Physicochemical Characterization of Selected Derivatives

Compound IDR-group (Substituted Phenyl)Yield (%)Melting Point (°C)
5c 4-Fluorophenyl--
5g 4-Chlorophenyl--
5i 3-Nitrophenyl29149-151
5l 4-Methylphenyl32160-162
5n 2-Methylphenyl41135-137
5o 3-Bromophenyl30166-168
5u 2,4-Dichlorophenyl--

Note: Yield and melting point data were not available for all compounds in the cited literature.

Table 2: Spectroscopic Data for Selected Derivatives

Compound ID¹H NMR (600 MHz, DMSO-d₆) δ ppm¹³C NMR (100 MHz, DMSO) δ ppmMass Spec (m/z) [M-H]⁻
5i 7.3 (2H, dd), 7.6 (1H, dd), 7.8 (1H, d), 8.0 (1H, dd), 8.1–8.2 (4H, m), 8.7 (1H, d)100.9, 117.2, 126.9, 140.4, 156.0Found: 376.59
5l 2.3 (3H, s), 7.2–7.3 (4H, m), 7.66 (1H, d), 7.9 (2H, dd), 8.1–8.1 (3H, m)100.9, 115.0, 129.3, 139.7, 140.4, 151.2, 156.0Found: 345.57
5n 2.2 (3H, s), 7.3 (2H, dd), 7.3 (1H, dd), 7.4–7.6 (2H, m), 7.6 (1H, d), 7.7 (1H, dd), 8.1–8.1 (3H, m)19.8, 100.9, 124.4, 130.7, 140.4, 151.2, 156.0Found: 345.47

Table 3: In Vitro Antitubercular Activity

Compound IDMinimum Inhibitory Concentration (MIC) (µmol/L) against M. tuberculosis H₃₇Rv
5c 0.6
5g 0.5
5i 0.8
5u 0.7

Applications and Future Perspectives

The described 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[3][4] The most potent compounds identified, such as 5g with a MIC of 0.5 µmol/L, represent promising leads for the development of new antitubercular drugs.[4]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the substitutions on the phenyl ring for improved potency and reduced toxicity.

  • In vivo efficacy studies: To evaluate the performance of the most promising compounds in animal models of tuberculosis.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of these derivatives.

  • Mechanism of action studies: To further confirm their interaction with the DprE1 enzyme.

These detailed protocols and application notes serve as a valuable resource for researchers aiming to synthesize and evaluate this important class of compounds, contributing to the ongoing efforts in the discovery of new and effective treatments for tuberculosis.

References

Application Notes: Microwave-Assisted Synthesis of 3-Substituted 2-Aryl/Heteroaryl Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The development of efficient and sustainable synthetic methodologies for the preparation of substituted imidazo[4,5-b]pyridines is therefore of considerable interest to the scientific community.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering several advantages over conventional heating methods. These benefits include significantly reduced reaction times, higher product yields, and often improved product purity. This environmentally friendly approach is particularly well-suited for the rapid synthesis of compound libraries in a drug discovery setting.

This document provides detailed protocols for the microwave-assisted synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines, along with their potential applications, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Applications in Drug Discovery

Anticancer Activity: A significant area of investigation for imidazo[4,5-b]pyridine derivatives is their potential as anticancer agents.[1] Several studies have reported their potent cytotoxic activity against various cancer cell lines.[1] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

CDK9 Inhibition: Cyclin-Dependent Kinase 9 (CDK9) is a transcriptional kinase that plays a pivotal role in the regulation of gene expression.[2][3][4] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and the elongation of transcription.[2][5] Dysregulation of CDK9 activity is implicated in various cancers, where it promotes the transcription of anti-apoptotic proteins and oncogenes.[3][4] Therefore, inhibition of CDK9 has emerged as a promising therapeutic strategy for cancer treatment. Several imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, leading to the downregulation of key survival proteins in cancer cells and inducing apoptosis.

CDK9 Signaling Pathway in Transcriptional Regulation

The following diagram illustrates the central role of CDK9 in the regulation of transcription elongation and how its inhibition can impact cancer cell survival.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Machinery cluster_regulation Regulatory Complex RNA_Pol_II RNA Polymerase II DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Pausing Gene Target Gene (e.g., anti-apoptotic) RNA_Pol_II->Gene Elongation Promoter Promoter Promoter->RNA_Pol_II Binding Apoptosis Apoptosis Gene->Apoptosis Suppression of Anti-apoptotic Proteins CDK9 CDK9 P_TEFb P-TEFb Complex CDK9->P_TEFb CyclinT1 Cyclin T1 CyclinT1->P_TEFb P_TEFb->RNA_Pol_II Phosphorylation (Activation) P_TEFb->DSIF_NELF Phosphorylation (Inactivation) Transcription_Elongation Transcription Elongation Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->CDK9 Inhibition Transcription_Blocked Transcription Blocked

Caption: CDK9-mediated transcriptional regulation and its inhibition by 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of 2-substituted and 3-substituted imidazo[4,5-b]pyridines based on reported methodologies.

Table 1: Microwave-Assisted Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

Entry2-Substituent (Ar/Heteroaryl)Time (min)Power (W)Temperature (°C)Yield (%)
1Phenyl5-690011092
24-Chlorophenyl5-690011090
34-Methoxyphenyl5-690011088
44-Nitrophenyl5-690011085
52-Thienyl5-690011089

Data adapted from Nagargoje et al. (2017).[1]

Table 2: Microwave-Assisted N-Alkylation of Imidazo[4,5-b]pyridines (Representative)

EntryAlkylating AgentBaseTime (min)Temperature (°C)Yield (%)
1Ethyl bromoacetateK₂CO₃1510085
2Benzyl bromideCs₂CO₃1012090
3IodomethaneK₂CO₃58095

Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

The synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines can be achieved in a two-step microwave-assisted sequence. The first step involves the condensation of a diaminopyridine with an aldehyde to form the imidazo[4,5-b]pyridine core. The second step is the N-alkylation or N-arylation at the 3-position.

Synthesis_Workflow Start Starting Materials: - Diaminopyridine - Aryl/Heteroaryl Aldehyde Step1 Step 1: Microwave-Assisted Cyclocondensation Start->Step1 Intermediate 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridine Step1->Intermediate Step2 Step 2: Microwave-Assisted N-Alkylation/N-Arylation Intermediate->Step2 Product 3-Substituted-2-Aryl/Heteroaryl Imidazo[4,5-b]pyridine Step2->Product Reagents1 Reagents: - Solvent (e.g., DMF) - Microwave Irradiation Reagents1->Step1 Reagents2 Reagents: - Alkyl/Aryl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Microwave Irradiation Reagents2->Step2

Caption: General workflow for the two-step microwave-assisted synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridines

This protocol is adapted from the work of Nagargoje et al. (2017).[1]

Materials:

  • 5-Bromopyridine-2,3-diamine (1 mmol)

  • Substituted aryl or heteroaryl aldehyde (1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 5-bromopyridine-2,3-diamine (1 mmol) and the desired substituted aldehyde (1 mmol).

  • Add DMF (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 110 °C for 5-6 minutes with a power of 900 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted N-Alkylation of 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridines

This is a general protocol for the N-alkylation at the 3-position of the imidazo[4,5-b]pyridine ring.

Materials:

  • 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridine (from Protocol 1) (1 mmol)

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide, iodomethane) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add the 2-substituted-3H-imidazo[4,5-b]pyridine (1 mmol) and the base (K₂CO₃ or Cs₂CO₃, 2 mmol).

  • Add DMF (5 mL) and the alkyl halide (1.2 mmol) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature between 80-120 °C for 5-15 minutes. The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridine.

References

Application Notes and Protocols for High-Throughput Screening of 1H-Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of a target kinase from a 1H-Imidazo[4,5-b]pyridine library. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various therapeutic targets, including protein kinases.[1][2] These protocols describe robust HTS methodologies suitable for identifying and characterizing bioactive compounds, from primary biochemical screening to secondary cell-based validation assays.

Introduction to 1H-Imidazo[4,5-b]pyridines as Kinase Inhibitors

The this compound core is a key pharmacophore found in numerous molecules with diverse biological activities, including antiviral, antifungal, and antiproliferative effects.[1] Notably, this scaffold has been successfully employed in the development of potent kinase inhibitors, such as inhibitors of Aurora kinases, which are crucial regulators of cell division and are implicated in cancer.[2] Protein kinases are a major class of drug targets, and HTS is a primary method for identifying novel kinase inhibitors.[3] This application note will focus on a hypothetical screening campaign against "Kinase X," a representative serine/threonine kinase involved in a cancer-related signaling pathway.

Signaling Pathway of Kinase X

The diagram below illustrates a simplified signaling cascade involving Kinase X. Upon activation by an upstream kinase (Upstream Kinase), Kinase X phosphorylates a downstream substrate (Substrate Y), leading to a cellular response such as proliferation. The screening campaign aims to identify compounds that inhibit the phosphorylation of Substrate Y by Kinase X.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase_X Upstream_Kinase->Kinase_X Phosphorylates & Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates Phosphorylated_Substrate_Y Phosphorylated_Substrate_Y Cellular_Response Cellular_Response Phosphorylated_Substrate_Y->Cellular_Response Leads to

Caption: Simplified Kinase X signaling pathway.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening and hit validation of the this compound library is depicted below. This process starts with a primary screen to identify initial "hits," which are then subjected to a series of confirmatory and secondary assays to ensure their validity and specificity.[4][5]

Library This compound Library Primary_Screen Primary HTS Assay (Fluorescence Polarization) Library->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Primary Hits Identified Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (Determine IC50) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (Cell-Based Viability/Toxicity) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) & Lead Optimization Validated_Hits->SAR

Caption: High-throughput screening and hit validation workflow.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for HTS. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[6][7][8]

Materials and Reagents:

  • Recombinant human Kinase X

  • Fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand)

  • Kinase X substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound library in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well plate. Also, dispense DMSO for negative controls and a positive control inhibitor for positive controls.

  • Enzyme and Tracer Addition: Prepare a solution of Kinase X and the fluorescent tracer in kinase assay buffer. Add 5 µL of this solution to each well. The final concentration of Kinase X and tracer should be optimized to give a stable and robust FP signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of the substrate peptide and ATP in kinase assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)) where mP is the millipolarization value.

  • A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Calculate the Z'-factor to assess the quality of the assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Data Presentation: Primary Screen Hits

Compound ID% InhibitionHit?
IMP-000185.2Yes
IMP-000210.5No
IMP-000362.7Yes
.........
Protocol 2: Hit Confirmation and Dose-Response Analysis

Confirmed hits from the primary screen are re-tested in the same FP assay to confirm their activity. Active compounds are then tested in a dose-response format to determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the FP kinase assay as described in Protocol 1 with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Dose-Response Analysis

Compound IDIC50 (µM)
IMP-00010.54
IMP-00032.1
......
Protocol 3: Secondary Cell-Based Assay - Cell Viability

This assay is crucial to confirm that the inhibitory activity observed in the biochemical assay translates to a cellular context and to assess the general cytotoxicity of the hit compounds.[9][10][11]

Materials and Reagents:

  • A cancer cell line known to be dependent on the Kinase X signaling pathway.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Validated hit compounds from the dose-response analysis.

  • 384-well, white, clear-bottom microplates.

  • A luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density (e.g., 2,000 cells/well) in 20 µL of cell culture medium and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent cell viability relative to DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Data Presentation: Cell Viability Assay

Compound IDGI50 (µM)
IMP-00011.2
IMP-0003>50
......

Hit Validation and Next Steps

Compounds that are potent in the primary biochemical assay and show on-target effects in the secondary cell-based assay (e.g., IMP-0001) are considered validated hits.[4][12] These compounds will be prioritized for further studies, including:

  • Structure-Activity Relationship (SAR) analysis: Synthesizing and testing analogs of the validated hits to improve potency and selectivity.[5]

  • Orthogonal Assays: Using a different assay format to confirm the mechanism of action.

  • Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity.

  • Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.[4]

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.

References

Troubleshooting & Optimization

Navigating the Synthesis of Imidazo[4,5-b]pyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of imidazo[4,5-b]pyridines, a crucial scaffold in medicinal chemistry, can present a number of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues, ensuring a smoother and more efficient synthetic workflow.

Troubleshooting Common Side Reactions

This section details prevalent side reactions encountered during the synthesis of imidazo[4,5-b]pyridines, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

Q: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in this foundational reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[1] For condensations involving aldehydes, oxidative conditions are often necessary for the final cyclization and aromatization step. While atmospheric oxygen can suffice, it can be slow. The use of a mild oxidizing agent can be beneficial.[2]

  • Suboptimal pH: The pH of the reaction medium is critical.

    • Solution: For condensations with carboxylic acids, acidic conditions are typically required to catalyze the reaction.[2] If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be advantageous.

  • Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium if not effectively removed.

    • Solution: For high-temperature reactions, employing a Dean-Stark trap is an effective method for water sequestration.[2] In other setups, the addition of a compatible drying agent to the reaction mixture can be helpful.[2]

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification stages.

    • Solution: Optimize your extraction and chromatography protocols to suit the specific properties of your target derivative.[2]

Issue 2: Formation of Multiple Regioisomers during N-Alkylation

Q: I am attempting to N-alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?

A: The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, and N4 on the pyridine ring) that are susceptible to alkylation, often leading to a mixture of regioisomers.[2] The reaction outcome is highly sensitive to the experimental conditions.[2][3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the isomeric ratio.[1]

    • Solution: A screening of different bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, THF, dioxane) is recommended to find the optimal conditions for the desired isomer.[2] Nonpolar solvents under basic conditions, for instance, may favor alkylation at the N3 position.[2]

  • Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the reaction towards a specific nitrogen atom.

    • Solution: Modifying substituents on the starting materials can enhance the regioselectivity.[1]

  • Separation of Isomers: If a mixture is unavoidable, chromatographic separation is necessary.

    • Solution: High-Performance Liquid Chromatography (HPLC) is often effective for separating regioisomers. Developing a gradient elution method can optimize the resolution between the isomer peaks.[1] For unambiguous structural assignment of the separated isomers, 2D NMR techniques such as NOESY and HMBC are indispensable.[1][3][4]

Issue 3: Incomplete Cyclization Leading to Intermediate Isolation

Q: My reaction is not yielding the final imidazo[4,5-b]pyridine product, and I seem to be isolating a stable intermediate. How can I drive the cyclization to completion?

A: Incomplete cyclization is a common hurdle. The formation of the imidazole ring is a condensation reaction that requires the removal of a water molecule and often sufficient energy input.

  • Insufficient Driving Force: The reaction may lack the necessary energy or conditions to proceed to the fully cyclized product.

    • Solution: Increasing the reaction temperature or switching to a higher-boiling solvent can provide the required thermal energy. As cyclization is a dehydration process, ensuring the removal of water, as mentioned in "Issue 1", will help drive the equilibrium towards the product.[2]

Issue 4: Unwanted Formation of an N-oxide Derivative

Q: I have an unexpected byproduct that I suspect is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?

A: The nitrogen atom in the pyridine ring of the imidazo[4,5-b]pyridine system is prone to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[2]

  • Prevention:

    • Control of Oxidants: If your synthetic route involves an oxidation step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants and maintaining controlled reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[2]

  • Remediation (Deoxygenation):

    • Solution: If an N-oxide has formed, it can often be converted back to the parent heterocycle through a deoxygenation reaction. A convenient and chemoselective method involves palladium-catalyzed transfer oxidation using triethylamine.

Quantitative Data Summary

The yield of imidazo[4,5-b]pyridines and their precursors is highly dependent on the reaction conditions. The following tables provide a summary of reported yields under various experimental setups.

Table 1: Influence of Reaction Conditions on Product Yield

EntryReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
15-bromopyridine-2,3-diamine, various aldehydesMicrowave IrradiationDMF1100.08-0.1High
25-bromopyridine-2,3-diamine, various aldehydesConventional HeatingDMFReflux3-4High[5]
32,3-diaminopyridine, benzaldehydesNoneNitrobenzene or Acetic Acid120 - Reflux2-12Not specified[1]
46-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, allyl/propargyl bromideK₂CO₃, TBABDMFRoom Temp2454-87[6]
52-chloro-3-nitropyridine, primary amines, aldehydesZn dust, aq. HClH₂O-IPA8010Excellent[7]
66-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, benzyl bromideK₂CO₃DMFNot specifiedNot specifiedMixture of regioisomers[3]
75-bromo-2,3-diaminopyridine, 4-(4-fluorophenoxy)benzaldehyde Na₂S₂O₅ adductNoneDMF130475

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines

This protocol is a general guideline for the N-alkylation of an imidazo[4,5-b]pyridine derivative.

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.15 eq.).[6]

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the stirred mixture at room temperature.[6]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

This protocol describes the condensation of 2,3-diaminopyridine with a benzaldehyde derivative.

  • Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid.[1]

  • Add the substituted benzaldehyde (1.0-1.2 eq) to the solution.[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours, while monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using DOT language, illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

G cluster_0 Main Synthetic Pathway A 2,3-Diaminopyridine C Condensation & Cyclization A->C B Aldehyde / Carboxylic Acid B->C D Imidazo[4,5-b]pyridine C->D

Caption: General synthesis of imidazo[4,5-b]pyridines.

G cluster_1 Common Side Reactions E Imidazo[4,5-b]pyridine H N1/N3/N4-Alkyl Isomers (Regioisomer Mixture) E->H I N-Oxide Formation E->I F Alkylation (R-X) F->H G Oxidizing Agent G->I

Caption: Common side reactions in imidazo[4,5-b]pyridine synthesis.

G J Problem Encountered (Low Yield, Isomers, etc.) K Analyze Reaction Parameters (TLC, LC-MS, NMR) J->K L Modify Reaction Conditions (Solvent, Base, Temp.) K->L M Optimize Purification K->M L->K Re-evaluate N Successful Synthesis L->N M->N

Caption: Troubleshooting logic for side reactions.

References

how to improve the yield of 1H-Imidazo[4,5-b]pyridine condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-Imidazo[4,5-b]pyridine condensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1H-Imidazo[4,5-b]pyridines via condensation reactions.

Issue 1: Low Yield of the Desired Product

Question: My condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or carboxylic acid is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the condensation synthesis of 1H-Imidazo[4,5-b]pyridines can stem from several factors. Below is a systematic approach to troubleshoot and improve your reaction's efficiency.

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final cyclization and aromatization to form the imidazo[4,5-b]pyridine core. While air oxidation can be effective, it may be slow. The use of a mild oxidizing agent can be beneficial.[1]

  • Sub-optimal pH: The pH of the reaction can be critical. Condensation with carboxylic acids typically requires acidic conditions to proceed efficiently. When using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid can be advantageous.[1]

  • Inefficient Water Removal: Condensation reactions produce water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, employing a Dean-Stark trap is a common strategy. Alternatively, using a compatible drying agent can help drive the reaction forward.[1]

  • Side Reactions: Undesirable side reactions can consume starting materials, thus lowering the yield of the desired product. Common side reactions include N-oxide formation or incomplete cyclization.

  • Purification Losses: Significant product loss can occur during the workup and purification stages. It is crucial to optimize extraction and chromatography conditions for your specific derivative to minimize these losses.[1]

Issue 2: Incomplete Cyclization

Question: I am isolating a stable intermediate, suggesting that the final cyclization to the imidazo[4,5-b]pyridine ring is not occurring. How can I drive the cyclization to completion?

Answer: Incomplete cyclization is a frequent challenge. The following strategies can help promote the formation of the desired heterocyclic ring system:

  • Thermal Energy: Many cyclization reactions require a significant energy input. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary to overcome the activation energy barrier. Refluxing in a suitable solvent is a common and effective approach.[1]

  • Dehydration: As cyclization is a condensation process that eliminates a water molecule, actively removing water will shift the equilibrium towards the product. As mentioned previously, a Dean-Stark apparatus or the addition of a drying agent is recommended.[1]

Issue 3: Formation of N-oxide Byproducts

Question: I am observing the formation of an N-oxide on the pyridine ring. How can I prevent this side reaction?

Answer: The pyridine nitrogen in the this compound scaffold is susceptible to oxidation, particularly under oxidative conditions.

  • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions such as temperature and reaction time can effectively minimize N-oxide formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound condensation reactions?

A1: The most critical parameters are temperature, reaction time, solvent, catalyst, and the efficient removal of water. The interplay of these factors is crucial for high yields. For instance, higher temperatures can accelerate the reaction but may also lead to side products if not carefully controlled.[1][2]

Q2: Which solvents are generally recommended for these condensation reactions?

A2: High-boiling polar aprotic solvents like DMF and DMSO are often used and have been shown to give good yields.[3][4] In some green chemistry approaches, a mixture of water and isopropanol (H2O-IPA) has also been used effectively.[5][6] The choice of solvent can significantly impact the reaction rate and solubility of reactants.

Q3: Are catalysts necessary for the condensation reaction?

A3: While some reactions can proceed without a catalyst, the use of catalysts is common to improve reaction rates and yields. Both acid and base catalysts can be employed depending on the specific reaction. For example, acidic conditions are often required for condensations with carboxylic acids.[1] Various metal catalysts, particularly copper-based ones, have also been shown to be effective.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[1]

Data Presentation

Table 1: Effect of Copper Catalyst and Solvent on Imidazo[1,2-a]pyridine Synthesis

EntryCopper SaltSolventYield (%)
1CuIDMF90
2CuBrDMF77-85
3CuClDMF77-85
4Cu2ODMF40
5Cu(OAc)2DMF77-85
6CuIDMSO87
7CuIEtOAcPoor
8CuIEtOHPoor
9CuICH3CNPoor
10CuITHFPoor

Data adapted from a study on imidazo[1,2-a]pyridine synthesis, which provides insights applicable to related imidazopyridine structures.[3]

Experimental Protocols

Protocol 1: General Procedure for Condensation with an Aldehyde in DMF

  • To a solution of the 2,3-diaminopyridine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired aldehyde (1.0-1.2 eq).

  • The reaction mixture is then heated to 120°C and refluxed for 3-4 hours.[4]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[4]

Protocol 2: Tandem One-Pot Synthesis in H2O-IPA Medium

This protocol describes a greener synthesis approach starting from 2-chloro-3-nitropyridine.

  • SNA-Reaction: 2-chloro-3-nitropyridine (1 eq) is reacted with a primary amine (1 eq) in a mixture of H2O-IPA at 80°C for 2 hours.

  • Reduction: The in situ formed N-substituted product is then treated with Zn dust (1 eq) and concentrated HCl (0.5 eq) at 80°C for 45 minutes to reduce the nitro group, yielding the corresponding diamine.

  • Condensation: An appropriate aldehyde (1 eq) is added to the reaction mixture, which is then stirred to facilitate the condensation and cyclization, forming the this compound derivative.[5]

  • Purification: The final product is typically purified by a single chromatographic step.[6]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Condensation in DMF cluster_protocol2 Protocol 2: Tandem Synthesis in H2O-IPA p1_start Start: 2,3-Diaminopyridine + Aldehyde in DMF p1_heat Heat to 120°C (Reflux for 3-4h) p1_start->p1_heat p1_monitor Monitor by TLC p1_heat->p1_monitor p1_workup Workup: Cool, precipitate in ice-water p1_monitor->p1_workup Reaction Complete p1_purify Purification: Column Chromatography p1_workup->p1_purify p1_end End: Purified Product p1_purify->p1_end p2_start Start: 2-Chloro-3-nitropyridine + Amine in H2O-IPA p2_snar SNAr Reaction (80°C, 2h) p2_start->p2_snar p2_reduce Nitro Reduction (Zn/HCl, 80°C, 45min) p2_snar->p2_reduce p2_condense Condensation with Aldehyde p2_reduce->p2_condense p2_purify Purification: Chromatography p2_condense->p2_purify p2_end End: Purified Product p2_purify->p2_end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn suboptimal_ph Sub-optimal pH issue->suboptimal_ph water Inefficient Water Removal issue->water side_rxn Side Reactions issue->side_rxn purification_loss Purification Losses issue->purification_loss inc_time_temp Increase Time/ Temperature incomplete_rxn->inc_time_temp oxidant Add Mild Oxidant incomplete_rxn->oxidant adjust_ph Adjust pH suboptimal_ph->adjust_ph dean_stark Use Dean-Stark/ Drying Agent water->dean_stark control_oxidant Control Oxidant side_rxn->control_oxidant optimize_purification Optimize Purification purification_loss->optimize_purification

References

Technical Support Center: Purification of N-Alkylated 1H-Imidazo[4,5-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and characterization of N-alkylated 1H-Imidazo[4,5-b]pyridine regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound problematic?

A1: The this compound scaffold possesses multiple nitrogen atoms that can be alkylated. The NH proton in the imidazole ring is tautomeric, meaning it can readily move between the N1 and N3 positions.[1] This leads to the formation of a mixture of N1 and N3-alkylated regioisomers upon reaction with an alkylating agent.[2] Furthermore, the pyridine nitrogen (N4) can also be a site for alkylation, potentially resulting in three or more isomeric products, which often have very similar physical and chemical properties, making their separation a significant challenge.[2][3]

Q2: How can the regioisomeric ratio be influenced during the synthesis?

A2: The ratio of N1 to N3 isomers can be influenced by several factors. The choice of solvent can play a role; for instance, nonpolar solvents under basic conditions may favor alkylation at the N3 position.[2] Steric hindrance is another critical factor; the steric bulk of substituents on either the imidazo[4,5-b]pyridine core or the alkylating agent can direct the reaction towards the less hindered nitrogen atom.[4] The base and reaction temperature can also affect the regiochemical outcome.[4][5]

Q3: Which purification techniques are most effective for separating these regioisomers?

A3: While standard silica gel column chromatography can sometimes be effective, the similar polarities of the regioisomers often lead to co-elution.[3] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is generally the most powerful and reliable method for separating these challenging isomer pairs.[3][6] Developing a gradient elution method often provides the necessary resolution to isolate the individual isomers.[3]

Q4: How can I definitively confirm the structure of the separated regioisomers?

A4: Unambiguous structure determination is crucial and is best achieved using a combination of 2D Nuclear Magnetic Resonance (NMR) techniques.[3] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. HMBC helps identify long-range (2-3 bond) correlations between protons and carbons, while NOESY identifies protons that are close to each other in space.[7] These techniques allow for the definitive assignment of the alkyl group to the N1, N3, or N4 position.[1][7]

Troubleshooting Guide

Issue 1: Poor or no separation of regioisomers using silica gel column chromatography.

  • Possible Cause: The regioisomers have very similar polarities, resulting in overlapping retention factors (Rf) on the TLC plate and co-elution from the column.[3]

  • Suggested Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems. Try switching from common mixtures like hexane/ethyl acetate to systems involving dichloromethane, methanol, or a small percentage of a more polar solvent like isopropanol.

    • Use a Different Stationary Phase: Consider using alumina or functionalized silica gels (e.g., diol, cyano) which may offer different selectivity.

    • Switch to HPLC: If column chromatography fails to provide adequate separation, preparative HPLC is the recommended alternative.[3][6]

Issue 2: The regioisomers are co-eluting or have very poor resolution in HPLC.

  • Possible Cause: The mobile phase composition, gradient, or column chemistry is not optimized for the specific isomers.

  • Suggested Solutions:

    • Adjust the Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous buffer (e.g., change the pH by using formic acid, or use an alternative like ammonium formate).[3]

    • Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the run time and decrease the rate of change of the organic solvent percentage). This can significantly improve the resolution between closely eluting peaks.[3]

    • Change the Column: Different C18 columns from various manufacturers can have different selectivities. Alternatively, a phenyl-hexyl or a chiral column (if applicable) might provide the necessary separation.[8][9]

Issue 3: I have isolated the isomers, but 1D NMR (¹H and ¹³C) is insufficient to assign the structures.

  • Possible Cause: The differences in the chemical shifts between regioisomers in 1D NMR spectra are often too subtle for a definitive assignment.

  • Suggested Solutions:

    • Perform a 2D-NOESY Experiment: This is particularly powerful for identifying the N4-isomer. A clear Nuclear Overhauser Effect (NOE) will be observed between the protons of the N-alkyl group (e.g., N-CH₂) and the H-5 proton on the pyridine ring, indicating their close spatial proximity.[1][7]

    • Perform a 2D-HMBC Experiment: This experiment is key to distinguishing between N1 and N3 isomers. The protons of the N-alkyl group will show a long-range correlation (3 bonds) to a specific quaternary carbon in the imidazo[4,5-b]pyridine core. For the N1-isomer, a key correlation is observed to C-7a. For the N3-isomer, a correlation is seen to C-3a.[7]

Data Presentation

Table 1: Diagnostic 2D NMR Correlations for Regioisomer Assignment

RegioisomerKey Diagnostic Correlation (HMBC)Key Diagnostic Correlation (2D-NOESY)Rationale
N1-Isomer Protons of the N1-substituent show a correlation to the C-7a quaternary carbon.[7]-The N1 substituent is three bonds away from the C-7a carbon, resulting in a clear HMBC cross-peak.[7]
N3-Isomer Protons of the N3-substituent show a correlation to the C-3a quaternary carbon.-The N3 substituent is three bonds away from the C-3a carbon.[7]
N4-Isomer -Protons of the N4-substituent show a through-space correlation to the H-5 proton.[7]The N4-alkyl group is spatially close to the H-5 proton on the pyridine ring, producing a distinct NOE cross-peak.[1][7]

Experimental Protocols

Protocol 1: Preparative HPLC for Regioisomer Separation

This protocol provides a general guideline. Specific parameters must be optimized for each regioisomeric mixture.

  • Analytical Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[3]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same modifier as Phase A.[3]

    • Gradient Elution: Develop an effective analytical separation using a linear gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions.[3]

    • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the isomer peaks.

  • Scale-Up to Preparative HPLC:

    • Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm).

    • Sample Preparation: Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase). Ensure the sample is fully dissolved and filtered before injection.

    • Method Transfer: Adjust the flow rate and gradient time to be proportional to the change in column volume.

    • Fraction Collection: Collect the fractions corresponding to each resolved isomer peak.

    • Post-Purification: Combine the fractions for each pure isomer, remove the organic solvent under reduced pressure, and lyophilize or extract the product from the aqueous residue.

Protocol 2: Sample Preparation and Analysis by 2D NMR

  • Sample Preparation:

    • Dissolve 5-10 mg (for NOESY) or 10-20 mg (for HMBC) of the purified regioisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • HMBC Experiment:

    • Objective: To identify 2- and 3-bond correlations between protons and carbons.[7]

    • Key Parameters (500 MHz Spectrometer):

      • Pulse Program: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).[7]

      • Long-Range Coupling Constant (J-HMBC): Optimize for 8-10 Hz.[7]

      • Relaxation Delay: 1.5 - 2.0 seconds.[7]

    • Analysis: Look for the key correlations between the N-alkyl protons and the C-7a or C-3a carbons as detailed in Table 1.

  • 2D-NOESY Experiment:

    • Objective: To identify protons that are close in space (< 5 Å).[7]

    • Key Parameters (500 MHz Spectrometer):

      • Pulse Program: A standard gradient-selected NOESY sequence (e.g., noesygpph).[7]

      • Mixing Time: 0.5 - 1.0 seconds for small molecules.[7]

      • Relaxation Delay: 1.0 - 2.0 seconds.[7]

    • Analysis: Look for the key cross-peak between the N-alkyl protons and the H-5 proton as detailed in Table 1.

Visualizations

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Structural Analysis start N-Alkylation Reaction (Imidazo[4,5-b]pyridine + Alkyl Halide) workup Reaction Work-up (Extraction, Concentration) start->workup mixture Crude Mixture of Regioisomers (N1/N3/N4) workup->mixture hplc Preparative HPLC Separation mixture->hplc iso1 Isolated Isomer 1 hplc->iso1 iso2 Isolated Isomer 2 hplc->iso2 nmr 2D NMR Analysis (HMBC, NOESY) iso1->nmr iso2->nmr char1 Characterized N1/N3-Isomer nmr->char1 char2 Characterized N4-Isomer nmr->char2

Caption: Workflow for the synthesis, purification, and analysis of regioisomers.

G start Issue: Poor/No Separation of Regioisomers q_method Are you using column chromatography? start->q_method a_solvent Optimize Solvent System: - Change polarity - Try different solvents (DCM, MeOH) q_method->a_solvent Yes q_hplc Are you using HPLC? q_method->q_hplc No a_hplc Switch to Preparative HPLC a_solvent->a_hplc Still no separation end Successful Separation a_solvent->end Separation achieved a_gradient Optimize HPLC Method: - Adjust gradient slope - Change mobile phase/modifier a_hplc->a_gradient q_hplc->a_gradient Yes a_column Try a Different Column (e.g., Phenyl-Hexyl) a_gradient->a_column Still no separation a_gradient->end Separation achieved a_column->end

Caption: Troubleshooting logic for separating regioisomers.

References

troubleshooting incomplete cyclization in 1H-Imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1H-Imidazo[4,5-b]pyridines, with a specific focus on overcoming incomplete cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or no yield of the desired 1H-Imidazo[4,5-b]pyridine product due to incomplete cyclization.

Question: My condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or carboxylic acid is resulting in a low yield or isolation of an uncyclized intermediate. What are the common causes and how can I improve the reaction outcome?

Answer:

Incomplete cyclization is a frequent challenge in the synthesis of the this compound core. This is often a condensation reaction that involves the formation of a stable intermediate. Several factors can hinder the final ring-closure. Here are key areas to investigate and optimize:

  • Insufficient Thermal Energy: The cyclization step, which involves dehydration, often requires a significant energy input to overcome the activation barrier.[1]

    • Troubleshooting:

      • Increase the reaction temperature. Switching to a higher-boiling point solvent may be necessary to achieve the required temperature.

      • Employing reflux conditions in a suitable solvent is a common and effective strategy.[1]

  • Inefficient Water Removal: The cyclization is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can inhibit the reaction from proceeding to completion.[1]

    • Troubleshooting:

      • For reactions conducted at high temperatures, a Dean-Stark trap is effective for the azeotropic removal of water.

      • In other setups, consider using a compatible drying agent within the reaction mixture.

  • Suboptimal pH Conditions: The pH of the reaction medium can be critical for facilitating the condensation.

    • Troubleshooting:

      • When using carboxylic acids, acidic conditions are generally required.

      • If you are using a carboxylic acid equivalent, such as an orthoester, the addition of a catalytic amount of acid can be beneficial.[1]

  • Need for Oxidative Conditions: When using an aldehyde as a precursor, the reaction often requires an oxidative step for the cyclization and subsequent aromatization to form the imidazole ring.

    • Troubleshooting:

      • Simple air oxidation can be slow and inefficient. Consider bubbling air or oxygen through the reaction mixture.

      • The use of a mild oxidizing agent can significantly improve the reaction rate and yield.[1]

Troubleshooting Workflow for Incomplete Cyclization

Troubleshooting_Incomplete_Cyclization start Incomplete Cyclization Observed check_temp Is the reaction temperature sufficiently high? start->check_temp increase_temp Increase temperature or switch to a higher-boiling solvent. check_temp->increase_temp No check_water Is water being effectively removed? check_temp->check_water Yes increase_temp->check_water remove_water Use Dean-Stark trap or a drying agent. check_water->remove_water No check_ph Is the pH optimal for the reaction? check_water->check_ph Yes remove_water->check_ph adjust_ph Add catalytic acid for carboxylic acid/orthoester reactions. check_ph->adjust_ph No check_oxidation If using an aldehyde, is an oxidizing agent present? check_ph->check_oxidation Yes adjust_ph->check_oxidation add_oxidant Introduce a mild oxidizing agent. check_oxidation->add_oxidant No monitor_reaction Monitor reaction by TLC/LC-MS check_oxidation->monitor_reaction Yes add_oxidant->monitor_reaction Side_Reactions starting_materials 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid desired_product This compound starting_materials->desired_product Successful Cyclization incomplete_cyclization Uncyclized Intermediate starting_materials->incomplete_cyclization Incomplete Reaction n_oxide N-Oxide Formation desired_product->n_oxide Over-oxidation

References

preventing N-oxide formation during the synthesis of 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on preventing the formation of N-oxide byproducts.

Frequently Asked Questions (FAQs)

Q1: What is N-oxide formation and why is it a problem in this compound synthesis?

A1: N-oxide formation is an undesired side reaction where the nitrogen atom of the pyridine ring in the this compound core gets oxidized. This results in the formation of a this compound N-oxide byproduct. This is problematic because the N-oxide has different physicochemical properties than the target molecule, which can complicate purification and reduce the overall yield of the desired product. Its presence can also interfere with subsequent synthetic steps or biological assays.

Q2: Which nitrogen atom in this compound is susceptible to N-oxidation?

A2: The pyridine nitrogen atom (N-4) is the primary site of N-oxidation. The imidazole nitrogens (N-1 and N-3) are generally less susceptible to oxidation under typical reaction conditions.

Q3: What are the common causes of N-oxide formation during the synthesis?

A3: N-oxide formation is typically caused by the presence of oxidizing agents in the reaction mixture. This can occur under several circumstances:

  • Use of Strong Oxidants: Some synthetic routes may employ oxidative cyclization or condensation steps where strong oxidizing agents are used.

  • Air Oxidation: At elevated temperatures and prolonged reaction times, atmospheric oxygen can act as an oxidant, leading to the formation of the N-oxide byproduct.[1]

  • Peroxide Impurities: Solvents or reagents contaminated with peroxides can also lead to unwanted N-oxidation.

Q4: Can I remove the N-oxide byproduct if it has already formed?

A4: Yes, if N-oxide formation is observed, it is often possible to reduce the N-oxide back to the parent this compound. This process is called deoxygenation. Common methods include catalytic hydrogenation or the use of phosphorus-based reagents.[1]

Troubleshooting Guides

Issue 1: Detection of an unexpected, more polar byproduct, suspected to be an N-oxide.

Root Cause: The pyridine nitrogen of the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, particularly when oxidative conditions are employed or when reactions are exposed to air at high temperatures.[1]

Solutions:

StrategyRecommended Action
Control of Oxidants If your synthesis involves an oxidative step, consider using milder and more selective oxidizing agents. Carefully control the stoichiometry of the oxidant and the reaction temperature to minimize over-oxidation.
Inert Atmosphere Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially for reactions requiring high temperatures and long durations. This will prevent oxidation by atmospheric oxygen.[1]
Solvent & Reagent Purity Ensure that all solvents and reagents are free from peroxide impurities. Use freshly distilled or commercially available anhydrous solvents.
Post-synthesis Reduction If the N-oxide has already formed, it can be reduced back to the desired product. This adds an extra step but can salvage the product. See the detailed protocols below for N-oxide reduction.
Issue 2: Low yield of the desired product due to N-oxide formation during oxidative cyclization.

Root Cause: Many syntheses of 2-substituted-1H-imidazo[4,5-b]pyridines involve the condensation of 2,3-diaminopyridine with an aldehyde, which often requires an oxidative step to aromatize the intermediate. The choice of oxidant is critical to avoid N-oxidation of the product.

Solutions:

Oxidant TypeExamplesSuitability for Preventing N-Oxide Formation
Harsh Oxidants Peroxyacids (e.g., m-CPBA), H₂O₂/TFAAHigh Risk of N-Oxide Formation. These reagents are known to efficiently oxidize pyridinic nitrogens and should generally be avoided if N-oxide formation is a concern.[2]
Mild Oxidants Air, O₂, Nitrobenzene, Na₂S₂O₅ in DMSOLower Risk of N-Oxide Formation. Air or oxygen can be effective and green oxidants, though they may require longer reaction times or catalysts.[3] Nitrobenzene is a classic choice for high-temperature condensations. Sodium metabisulfite in DMSO is a mild option for aldehyde condensations.[4]
Catalytic Systems Cu(I) salts with air as the oxidantGood for Selective Oxidation. Copper-catalyzed aerobic oxidations can be tuned to be selective for the desired cyclization over N-oxidation by careful control of reaction conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1H-Imidazo[4,5-b]pyridine with Minimized N-Oxide Formation

This protocol is based on the condensation of 2,3-diaminopyridine with an aromatic aldehyde using a mild oxidizing agent to promote cyclization and aromatization while minimizing N-oxide formation.

Materials:

  • 2,3-Diaminopyridine

  • Substituted Benzaldehyde (1.0-1.2 equivalents)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the appropriately substituted benzaldehyde (1.0-1.2 eq) and sodium metabisulfite (1.1 eq).[4]

  • Heat the reaction mixture at 120-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of this compound N-oxide

This protocol describes a general method for the deoxygenation of the N-oxide byproduct back to the parent this compound using catalytic hydrogenation.

Materials:

  • This compound N-oxide

  • Raney Nickel (catalytic amount)

  • Ethanol or Methanol

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the this compound N-oxide in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon or connect the vessel to a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting N-oxide is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting N-Oxide Formation start Start: 2,3-Diaminopyridine + Aldehyde reaction Condensation & Cyclization start->reaction workup Work-up & Purification reaction->workup side_reaction Side Reaction: N-Oxide Formation reaction->side_reaction product Desired Product: This compound workup->product reduction Reduction of N-Oxide side_reaction->reduction Deoxygenation prevention Prevention Strategies: - Mild Oxidants - Inert Atmosphere - Controlled Temperature prevention->reaction Inhibit reduction->product Recovered Product

Caption: Workflow for synthesis and troubleshooting of N-oxide formation.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes harsh_oxidants Harsh Oxidants (m-CPBA, H₂O₂/TFAA) n_oxide Increased N-Oxide Formation harsh_oxidants->n_oxide mild_oxidants Mild Oxidants (Air, Na₂S₂O₅) no_n_oxide Minimized N-Oxide Formation mild_oxidants->no_n_oxide inert_atmosphere Inert Atmosphere (N₂, Ar) inert_atmosphere->no_n_oxide air_exposure Air Exposure (High Temp) air_exposure->n_oxide

Caption: Relationship between reaction conditions and N-oxide formation.

References

Technical Support Center: Scale-Up Synthesis of 1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1H-Imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the this compound core, and what are their scale-up considerations?

A1: The most prevalent methods for synthesizing the this compound scaffold involve the condensation of 2,3-diaminopyridine with various reagents. Key considerations for scale-up include:

  • Condensation with Carboxylic Acids or Aldehydes: This is a classical and straightforward approach, often carried out at elevated temperatures. On a larger scale, efficient heat transfer and control of reaction temperature are critical to prevent side reactions and ensure consistent product quality. The removal of water, a byproduct of the condensation, is also crucial to drive the reaction to completion and can be challenging at scale.[1]

  • Palladium-Catalyzed Amidation: This method involves the coupling of 2-chloro-3-amino-heterocycles with amides, followed by in situ cyclization. While offering milder reaction conditions, the cost and removal of the palladium catalyst can be significant challenges during scale-up. Leaching of the metal into the final product is a major concern for pharmaceutical applications.[2]

  • Tandem SNAr/Reduction/Heteroannulation: A highly efficient, one-pot procedure starting from 2-chloro-3-nitropyridine has been developed. This method is advantageous for its simplicity and use of environmentally benign solvents like water-isopropanol mixtures.[3] However, the in situ reduction of the nitro group requires careful control of the reducing agent and temperature to avoid over-reduction or side reactions.

Q2: How can I control the regioselectivity during the N-alkylation of the this compound core?

A2: The this compound scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers which are often difficult to separate. Controlling regioselectivity is a significant challenge. Strategies to address this include:

  • Steric Hindrance: Introducing bulky substituents on the starting materials can direct the alkylation to a less sterically hindered nitrogen atom.

  • Directed Synthesis: Employing a directed synthesis strategy, such as a solid-phase synthesis approach, can provide better regiocontrol.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the alkylation reaction.

Q3: What causes the formation of N-oxides during the synthesis, and how can it be prevented?

A3: The pyridine nitrogen in the this compound ring is susceptible to oxidation, leading to the formation of N-oxide impurities, especially when using oxidizing agents or under aerobic conditions.[5] To prevent N-oxide formation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control of Oxidants: If an oxidant is necessary for a specific step, carefully control its stoichiometry and addition rate. Consider using milder oxidizing agents.

  • Temperature Control: Avoid excessive temperatures, as they can promote oxidation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or carefully increasing the reaction temperature. Ensure efficient mixing, especially at a larger scale, to maintain homogeneity.
Suboptimal Reaction Conditions Re-evaluate the choice of solvent, catalyst, and base. Small-scale optimization experiments can save significant resources before proceeding with a large batch. For condensation reactions, ensure efficient removal of water using a Dean-Stark trap or a suitable drying agent.
Degradation of Starting Materials or Product Use high-purity, dry reagents and solvents. If the starting materials or product are sensitive to air, light, or temperature, implement appropriate protective measures such as using an inert atmosphere, protecting the reaction from light, and maintaining strict temperature control.
Inefficient Purification Losses during work-up and purification can significantly impact the overall yield. Optimize extraction and crystallization procedures. For column chromatography, screen different solvent systems and stationary phases to achieve better separation and recovery.
Issue 2: Formation of Regioisomers
Possible CauseSuggested Solution
Lack of Regiocontrol in N-Alkylation Modify the synthetic strategy to introduce the desired substituent at an earlier stage where regioselectivity can be better controlled. Consider using protecting groups to block unwanted reaction sites.
Unfavorable Reaction Kinetics/Thermodynamics Systematically screen reaction parameters such as temperature, solvent polarity, and the nature of the base to favor the formation of the desired isomer.
Difficult Separation of Isomers If the formation of regioisomers is unavoidable, focus on developing a robust separation method. Preparative HPLC or SFC (Supercritical Fluid Chromatography) can be effective for separating closely related isomers. Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Routes to Substituted 1H-Imidazo[4,5-b]pyridines (Lab Scale)

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2,3-Diaminopyridine, Phenylacetic acidPPA, 180°C, 4h2-Benzyl-1H-imidazo[4,5-b]pyridine85[6]
2-Chloro-3-nitropyridine, Primary amine, AldehydeH2O-IPA, Na2S2O4, RefluxN-alkyl-2-aryl-1H-imidazo[4,5-b]pyridine75-92[3]
2-Chloro-3-aminopyridine, AmidePd(OAc)2, Xantphos, Cs2CO3, Toluene, 110°CN-substituted-2-substituted-1H-imidazo[4,5-b]pyridine60-90[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Alkyl halideK2CO3, TBAB, DMF, rt, 24hN-alkyl-6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine54-87[7]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine

This protocol describes a general procedure for the condensation of 2,3-diaminopyridine with an aldehyde.

Materials:

  • 2,3-Diaminopyridine

  • Substituted Benzaldehyde

  • Polyphosphoric acid (PPA) or a suitable high-boiling solvent (e.g., nitrobenzene)

  • Appropriate work-up and purification solvents

Procedure:

  • To a reaction vessel, add 2,3-diaminopyridine (1.0 eq).

  • Add the substituted benzaldehyde (1.0-1.2 eq).

  • Add polyphosphoric acid as a catalyst and solvent, or dissolve the reactants in a high-boiling solvent.

  • Heat the reaction mixture to 120-180°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize with a suitable base (e.g., NaOH solution) until the product precipitates.

  • If using an organic solvent, remove it under reduced pressure.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Signaling Pathway Diagrams

Many this compound derivatives have been developed as potent kinase inhibitors for cancer therapy. Below are diagrams of two common signaling pathways targeted by these compounds.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Imidazopyridine This compound Derivative Imidazopyridine->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway Inhibition.

Aurora_Kinase_signaling_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Imidazopyridine This compound Derivative Imidazopyridine->AuroraA Inhibits Imidazopyridine->AuroraB Inhibits Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Caption: Aurora Kinase Signaling Pathway Inhibition.

Experimental Workflow

synthesis_workflow Start Starting Materials (e.g., 2,3-Diaminopyridine) Reaction Cyclocondensation Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Crude Product Purification (Crystallization/ Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Final Final Product Analysis->Final

Caption: General Synthetic Workflow.

Troubleshooting Logic Diagram

troubleshoot_regioisomers Problem Problem: Formation of Regioisomers CheckReaction Review Reaction Conditions Problem->CheckReaction CheckStartingMaterials Evaluate Starting Materials Problem->CheckStartingMaterials OptimizeSeparation Optimize Separation Method Problem->OptimizeSeparation ModifyConditions Modify Conditions: - Temperature - Solvent - Base CheckReaction->ModifyConditions Solution Desired Isomer Obtained ModifyConditions->Solution ModifySubstituents Introduce Steric Hindrance CheckStartingMaterials->ModifySubstituents ModifySubstituents->Solution PrepLC Implement Preparative HPLC/SFC OptimizeSeparation->PrepLC PrepLC->Solution

References

Technical Support Center: Overcoming Poor Solubility of 1H-Imidazo[4,5-b]pyridine Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1H-Imidazo[4,5-b]pyridine compounds in their bioassays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help you navigate these common issues.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound compounds exhibit poor aqueous solubility?

A1: The this compound core is a planar, heterocyclic aromatic system. This structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively. Additionally, many derivatives of this scaffold are designed to be active against biological targets like protein kinases, which often involves the addition of lipophilic (hydrophobic) groups to enhance binding affinity. These lipophilic moieties further decrease the compound's affinity for aqueous media.[1]

Q2: What are the initial signs of poor solubility in a bioassay?

A2: You may observe several indicators of poor solubility during your experiments:

  • Visible Precipitate: The most obvious sign is the formation of a solid precipitate in your stock solution or in the assay wells after dilution.

  • Cloudy or Hazy Solutions: Even without a visible precipitate, a cloudy or opalescent appearance in your solutions suggests that the compound is not fully dissolved.[2]

  • Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and experiments that are not reproducible.

  • Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, you may observe a plateau in the dose-response curve that is not related to the biological activity.

Q3: What are the general strategies to improve the solubility of these compounds for in vitro assays?

A3: There are several common approaches to enhance the solubility of poorly soluble compounds for bioassays:

  • Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can be used to prepare concentrated stock solutions.

  • pH Adjustment: The this compound scaffold contains basic nitrogen atoms. Adjusting the pH of the assay buffer to a more acidic range can protonate these nitrogens, increasing the compound's polarity and aqueous solubility.[3][4]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7]

  • Nanoparticle Formulations: Techniques like creating nanosuspensions can increase the surface area of the compound, leading to a faster dissolution rate.[8][9]

Troubleshooting Guides

Issue 1: My this compound compound precipitates out of solution when I dilute my DMSO stock in aqueous assay buffer.
Solution A: Optimize the Use of Co-solvents

The most common initial approach is to use a water-miscible organic solvent, like DMSO, to create a high-concentration stock solution. However, the final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

Quantitative Data: Common Co-solvents for In Vitro Bioassays

Co-solventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 1% (v/v)Most common initial choice. Can be toxic to some cell lines at higher concentrations.[10]
Ethanol10-50 mM≤ 1% (v/v)Can be a suitable alternative to DMSO, but also has potential for cellular toxicity.
Polyethylene Glycol 300 (PEG300)Varies1-5% (v/v)Often used in combination with other solvents for in vivo studies, but can be adapted for in vitro use.[11]

Experimental Protocol: Preparing Stock and Working Solutions with a Co-solvent

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the this compound compound.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. This helps to minimize the volume of DMSO added to the final assay.

  • Prepare Final Working Solutions:

    • Add a small volume of the appropriate DMSO stock or intermediate dilution to your aqueous assay buffer.

    • Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically ≤1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer), resulting in a final DMSO concentration of 0.1%.

    • Vortex the working solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.

Solution B: Adjust the pH of the Assay Buffer

The imidazo[4,5-b]pyridine ring system contains basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity and aqueous solubility of the molecule.

Illustrative Data: pH-Dependent Solubility

pHExpected SolubilityRationale
5.0HigherThe compound is likely to be protonated, increasing its polarity and interaction with water.
7.4LowerAt physiological pH, the compound may be in its less soluble, neutral form.[12]
9.0LowestAt basic pH, the compound will be in its neutral, least soluble form.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate, phosphate, and Tris.

  • Add Compound: Add an excess amount of the solid this compound compound to a known volume of each buffer.

  • Equilibrate: Rotate or shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Soluble Compound: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Select Optimal pH: Choose the most acidic pH that is compatible with your bioassay and provides the desired solubility.

Issue 2: Even with co-solvents and pH adjustment, my compound's solubility is too low for the desired assay concentration.
Solution C: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble "host-guest" complex.[5][6]

Quantitative Data: Common Cyclodextrins for Formulation

CyclodextrinCavity Diameter (Å)Water Solubility ( g/100 mL)Notes
α-Cyclodextrin4.7 - 5.314.5Suitable for smaller guest molecules.
β-Cyclodextrin6.0 - 6.51.85Commonly used, but has lower aqueous solubility itself.
γ-Cyclodextrin7.5 - 8.323.2Accommodates larger guest molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0 - 6.5> 60A chemically modified β-cyclodextrin with significantly improved water solubility.[6]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of the this compound compound to cyclodextrin is a common starting point.[13][14]

  • Weigh Components: Accurately weigh the compound and the chosen cyclodextrin (HP-β-CD is often a good choice due to its high water solubility).

  • Form a Paste: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.

  • Incorporate Compound: Gradually add the powdered compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a paste.

  • Dry the Complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.

  • Create a Fine Powder: Grind the dried complex into a fine powder using the mortar and pestle.

  • Assess Solubility: The resulting powder should have enhanced aqueous solubility compared to the original compound. Test its solubility in your assay buffer.

Solution D: Nanoparticle Formulation (Nanosuspension)

Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9]

Advantages of Nanosuspensions for In Vitro Assays

FeatureBenefit
Increased Surface AreaFaster dissolution rate in aqueous media.[9]
High Drug LoadingThe formulation consists of pure drug particles, allowing for high concentrations.
VersatilityCan be used for various administration routes in subsequent in vivo studies.

Experimental Protocol: Preparation of a Nanosuspension (Anti-Solvent Precipitation Method)

  • Prepare the Drug Solution (Organic Phase): Dissolve the this compound compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO, acetone, or ethanol).

  • Prepare the Anti-Solvent (Aqueous Phase): Prepare an aqueous solution containing a stabilizer. A combination of 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 is a good starting point.[15][16]

  • Induce Precipitation: Under high-speed stirring (e.g., with a magnetic stirrer or homogenizer), inject the drug solution into the anti-solvent. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Stabilize the Nanosuspension: Continue stirring for a period to allow the stabilizer to adsorb to the surface of the nanoparticles, preventing aggregation.

  • Solvent Removal (if necessary): If the organic solvent used is not compatible with the bioassay, it can be removed by methods such as evaporation under reduced pressure.

  • Characterize the Nanosuspension: Characterize the particle size and distribution using techniques like dynamic light scattering (DLS). The resulting nanosuspension can then be used in your bioassay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound compounds.

G cluster_start Start: Compound Precipitation in Bioassay cluster_step1 Step 1: Co-solvent Optimization cluster_step2 Step 2: pH Adjustment cluster_step3 Step 3: Advanced Formulation cluster_end End: Solubilized Compound start Compound Precipitates in Aqueous Buffer cosolvent Prepare Stock in 100% DMSO (e.g., 10-50 mM) start->cosolvent check_dmso Final DMSO in Assay ≤ 1%? cosolvent->check_dmso ph_adjust Test Solubility in Acidic Buffers (e.g., pH 5.0-6.5) check_dmso->ph_adjust No success Proceed with Bioassay check_dmso->success Yes check_ph Solubility Improved and Assay Tolerates pH? ph_adjust->check_ph advanced Consider Advanced Formulations check_ph->advanced No check_ph->success Yes cyclodextrin Cyclodextrin Inclusion Complex (e.g., HP-β-CD) advanced->cyclodextrin nanoparticle Nanosuspension (Precipitation Method) advanced->nanoparticle cyclodextrin->success nanoparticle->success

Caption: A decision-making workflow for addressing solubility issues.

Signaling Pathway Example

Many this compound derivatives are developed as protein kinase inhibitors.[17] For instance, some are known to target Aurora kinases, which are critical regulators of cell division.[9][18] The following diagram shows a simplified representation of the Aurora Kinase A signaling pathway.

G cluster_activation Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes TPX2 TPX2 AurA_inactive Aurora A (Inactive) TPX2->AurA_inactive Binds AurA_active Aurora A (Active) (p-Thr288) AurA_inactive->AurA_active Autophosphorylation PLK1 PLK1 AurA_active->PLK1 Phosphorylates HDAC6 HDAC6 AurA_active->HDAC6 Phosphorylates p53 p53 AurA_active->p53 Phosphorylates Mitosis Mitotic Progression (Centrosome Maturation, Spindle Assembly) PLK1->Mitosis HDAC6->Mitosis Degradation p53 Degradation p53->Degradation Inhibitor This compound Inhibitor Inhibitor->AurA_active

Caption: Simplified Aurora Kinase A signaling pathway and inhibition.[19][20][21]

References

Technical Support Center: Refining HPLC Purification of 1H-Imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining High-Performance Liquid Chromatography (HPLC) purification methods for 1H-Imidazo[4,5-b]pyridine analogs. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound analogs in a question-and-answer format.

Issue 1: Significant Peak Tailing

Question: My chromatogram shows significant peak tailing for my this compound analog, leading to poor resolution and inaccurate quantification. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when purifying basic compounds like this compound analogs. The primary cause is often secondary interactions between the basic nitrogen atoms in your compound and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions lead to a non-ideal elution profile.

Here are the primary causes and solutions:

  • Silanol Interactions: Ionized silanols on the column's stationary phase can strongly interact with the basic analytes.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2-4) protonates the silanol groups, minimizing their interaction with your basic compound.[1] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice.

    • Solution 2: Use Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA), can compete with your analyte for interaction with the silanol groups, thus improving peak shape.[2]

    • Solution 3: Employ End-Capped or Polar-Embedded Columns: These types of columns have fewer accessible silanol groups, reducing the chances for secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: An old or poorly maintained column can exhibit increased peak tailing.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve.

Issue 2: Poor Resolution Between Closely Eluting Analogs or Impurities

Question: I am struggling to separate my target this compound analog from a closely related impurity or a regioisomer. What strategies can I employ to improve resolution?

Answer: Achieving baseline separation of structurally similar compounds is a common challenge. Resolution can be improved by manipulating the three key parameters of the resolution equation: efficiency, selectivity, and retention factor.

Here are some strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.

    • Adjust Gradient Slope: A shallower gradient can increase the separation time between closely eluting peaks.[2]

    • Modify pH: As with peak tailing, adjusting the mobile phase pH can change the ionization state of your analytes and impurities, thereby altering their retention times and improving selectivity.[3][4][5]

  • Change Stationary Phase:

    • Different Reverse-Phase Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity based on pi-pi or dipole-dipole interactions.

  • Adjust Instrumental Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

    • Increase Column Length or Decrease Particle Size: Both of these changes will increase the number of theoretical plates and thus improve efficiency and resolution.

Issue 3: On-Column Degradation of the Sample

Question: I suspect my this compound analog is degrading on the HPLC column, as I observe unexpected peaks and lower than expected recovery of my target compound. How can I confirm and prevent this?

Answer: On-column degradation can be a significant issue, particularly with sensitive molecules. The acidic nature of silica-based columns can sometimes catalyze the degradation of certain compounds.

Here’s how to address this issue:

  • Confirmation of Degradation:

    • Vary Injection-to-Detection Time: If possible on your system, inject the sample and let it sit on the column for varying amounts of time before starting the elution. An increase in degradation products with longer on-column residence time suggests degradation is occurring.

    • Change Column Temperature: Lowering the column temperature can sometimes slow down the degradation process.

  • Prevention Strategies:

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as a polymer-based or a hybrid silica column.

    • Modify the Mobile Phase: Adding a modifier to the mobile phase can sometimes passivate the active sites on the stationary phase that are causing degradation.

    • Optimize Sample Preparation: Ensure the sample is fully dissolved and free of particulates before injection. The sample solvent should be compatible with the mobile phase to prevent precipitation on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel this compound analog?

A1: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier.[6] A common starting concentration for the modifier is 0.1% formic acid or 0.1% TFA. A generic gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile over 20-30 minutes) can be used to scout for the elution time of your compound.[1]

Q2: Should I use formic acid or TFA as the mobile phase modifier?

A2: The choice between formic acid and TFA depends on your downstream applications.

  • Formic Acid: It is generally preferred for applications where the purified compound will be analyzed by mass spectrometry (MS), as TFA can cause ion suppression.

  • Trifluoroacetic Acid (TFA): TFA is a stronger acid and a better ion-pairing agent, which can sometimes provide sharper peaks for basic compounds. However, it can be difficult to remove from the final product and can interfere with biological assays. If MS detection is not required and peak shape is a major issue, TFA can be a good option.

Q3: How do I scale up my analytical method to a preparative scale?

A3: Scaling up from an analytical to a preparative method involves increasing the column diameter and adjusting the flow rate and sample load accordingly. The goal is to maintain the same linear velocity of the mobile phase. The flow rate for the preparative column can be calculated using the square of the ratio of the column diameters. The sample load can be increased proportionally to the cross-sectional area of the column. It is recommended to perform a loading study on the analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.

Q4: My compound is not soluble in the initial mobile phase conditions. What should I do?

A4: If your compound has poor solubility in a highly aqueous mobile phase, you can dissolve it in a stronger solvent, such as DMSO or DMF, for injection. However, be mindful of the injection volume, as a large volume of a strong solvent can lead to peak distortion. Another strategy is to use a shallow initial gradient to allow the compound to focus at the head of the column before elution.

Quantitative Data Summary

The following tables provide a summary of typical HPLC parameters that can be used as a starting point for the purification of this compound analogs.

Table 1: Recommended Starting Conditions for Analytical HPLC

ParameterRecommended Value/RangeRationale
Stationary Phase C18, 5 µmGood general-purpose reversed-phase column for a wide range of polarities.
Column Dimensions 4.6 x 150 mmStandard analytical column size.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFAAcidic modifier to improve peak shape of basic compounds.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFACommon organic solvents for reversed-phase HPLC.
Gradient 5-95% B over 20-30 minA good starting gradient to determine the retention time of the compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-40 °CCan be optimized to improve resolution and peak shape.
Detection UV at a relevant wavelength (e.g., 254 nm)Select a wavelength where the compound has strong absorbance.

Table 2: Mobile Phase pH and its Effect on Retention

Analyte TypeMobile Phase pH relative to pKaExpected Change in Retention Time
Basic Compound (e.g., this compound)pH < pKa (protonated)Decreased retention
pH > pKa (neutral)Increased retention
Acidic Impurity pH < pKa (neutral)Increased retention
pH > pKa (deprotonated)Decreased retention

Experimental Protocols

Protocol 1: General Analytical HPLC Method Development

  • Sample Preparation: Dissolve the crude this compound analog in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup:

    • Install a C18, 4.6 x 150 mm, 5 µm analytical column.

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to monitor at a wavelength where the compound has maximum absorbance.

  • Scouting Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Optimization: Based on the retention time and peak shape from the scouting run, optimize the gradient to improve resolution around the target peak. A shallower gradient in the region where the compound elutes will provide better separation.

Protocol 2: Scaling Up to Preparative HPLC

  • Determine Analytical Loading Capacity: On the optimized analytical method, gradually increase the injection volume or sample concentration to determine the maximum load that can be applied without significant loss of resolution.

  • Select Preparative Column: Choose a preparative column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 21.2 mm).

  • Calculate Preparative Flow Rate:

    • Flow Rate(prep) = Flow Rate(analyt) x (ID(prep) / ID(analyt))2

  • Calculate Preparative Injection Volume:

    • Injection Volume(prep) = Injection Volume(analyt) x (ID(prep) / ID(analyt))2

  • Adjust Gradient Time: The gradient time points should be adjusted to maintain the same number of column volumes as the analytical method.

  • Purification Run: Set up the preparative HPLC system with the calculated parameters and inject the sample.

  • Fraction Collection: Collect fractions based on the UV signal of the target peak.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->lower_ph Yes add_tea Add Triethylamine (TEA) to Mobile Phase change_column_tailing Use End-Capped or Polar-Embedded Column reduce_load_tailing Reduce Sample Load other_issues Other Issues? (e.g., Ghost Peaks, Baseline Drift) poor_resolution->other_issues No optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient Yes change_organic Change Organic Modifier (ACN vs. MeOH) change_column_res Change Stationary Phase (e.g., Phenyl, Cyano) adjust_flow_temp Adjust Flow Rate or Temperature check_system Check System for Leaks, Bubbles, Contamination other_issues->check_system Yes fresh_mobile_phase Prepare Fresh Mobile Phase end End: Improved Chromatogram other_issues->end No lower_ph->end add_tea->end change_column_tailing->end reduce_load_tailing->end optimize_gradient->end change_organic->end change_column_res->end adjust_flow_temp->end check_system->fresh_mobile_phase fresh_mobile_phase->end

Caption: A troubleshooting decision tree for common HPLC purification issues.

HPLC_Method_Development_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up sample_prep Sample Preparation (Dissolve & Filter) scouting_run Scouting Gradient Run (C18, ACN/H2O + 0.1% FA) sample_prep->scouting_run optimization Optimize Gradient, Mobile Phase, Temperature scouting_run->optimization loading_study Analytical Loading Study optimization->loading_study select_prep_column Select Preparative Column (Same Stationary Phase) loading_study->select_prep_column calculate_params Calculate Preparative Flow Rate & Injection Volume select_prep_column->calculate_params purification_run Perform Purification Run calculate_params->purification_run fraction_collection Fraction Collection purification_run->fraction_collection analysis Analyze Fractions for Purity fraction_collection->analysis

Caption: Workflow for HPLC method development and scale-up.

References

strategies to control regioselectivity in the functionalization of the 1H-Imidazo[4,5-b]pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the functionalization of the 1H-Imidazo[4,5-b]pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity during the functionalization of the this compound ring?

A1: The primary challenge lies in the presence of multiple reactive sites. The this compound core has three nitrogen atoms (N-1, N-3, and N-4) and several carbon atoms that can undergo functionalization. The tautomeric nature of the proton on the imidazole ring allows for substitution at both N-1 and N-3 positions.[1] Furthermore, the pyridine nitrogen (N-4) is also a potential site for reactions like N-oxidation.[2] Directing incoming electrophiles or nucleophiles to a specific position requires careful control of reaction conditions.

Q2: How can I selectively achieve N-alkylation at a specific nitrogen atom (N-1, N-3, or N-4)?

A2: Achieving selective N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the alkylating agent itself.[3] Generally, a mixture of regioisomers is often obtained, but the ratio can be influenced. For instance, using a bulky base might favor alkylation at a less sterically hindered nitrogen. The choice of solvent can also play a crucial role; for example, nonpolar solvents under basic conditions may favor alkylation at the N-3 position.[2] The use of protecting groups can also be a viable strategy to block certain nitrogen atoms while allowing reaction at the desired position.

Q3: What are the common byproducts I might encounter during the synthesis and functionalization of 1H-Imidazo[4,5-b]pyridines?

A3: Common byproducts include regioisomers from N-alkylation or other functionalization reactions.[4] Another potential byproduct is the N-oxide, formed by the oxidation of the pyridine nitrogen (N-4), especially when using oxidative conditions.[2] Incomplete cyclization during the synthesis of the core structure can also lead to impurities.[2] Dimerization of starting materials or products can also occur under certain conditions.

Q4: How can I definitively determine the structure of the regioisomers I have synthesized?

A4: Unambiguous structural elucidation of regioisomers is critical. While 1D NMR provides initial information, 2D NMR techniques are essential for definitive confirmation.[5] Specifically:

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is invaluable for identifying protons that are close in space. This is particularly useful for distinguishing the N-4 regioisomer by observing through-space correlations between the protons of the alkyl group and the protons on the pyridine ring.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This technique is key for differentiating between N-1 and N-3 isomers by observing correlations from the substituent's protons to the quaternary carbons of the imidazole ring (C-7a for N-1 and C-3a for N-3).[5]

Q5: Are there any directing group strategies to control C-H functionalization on the pyridine or imidazole ring?

A5: Yes, directing groups can be employed to achieve regioselective C-H functionalization. For instance, a MEM (2-methoxyethoxymethyl) group has been used as a protecting group on the N-3 position to direct C-2 arylation of the imidazo[4,5-b]pyridine ring using palladium and copper catalysis.[7] While many C-H functionalization studies have focused on the related imidazo[1,2-a]pyridine scaffold, the principles can often be adapted. For example, N-methoxyamide has been used as a directing group for C-5 arylation in imidazo[1,2-a]pyridines with a Rh(III) catalyst.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Functionalized Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. For condensation reactions to form the core, ensure adequate time for both cyclization and subsequent aromatization, which may require oxidative conditions.[2]
Suboptimal Reagents or Conditions Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions. Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, dioxane) to find the optimal combination for your specific substrate and desired transformation.[4]
Degradation of Starting Material or Product If your compounds are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[8]
Product Loss During Workup/Purification Optimize your extraction and purification methods. For column chromatography, experiment with different solvent systems and stationary phases to achieve better separation and minimize product loss.[8]
Issue 2: Poor Regioselectivity in N-Alkylation
Possible Cause Suggested Solution
Similar Reactivity of Nitrogen Atoms Modify the reaction conditions to favor one isomer. Experiment with different bases (e.g., a bulkier base may favor the less sterically hindered position), solvents of varying polarity, and reaction temperatures.[4]
Nature of the Alkylating Agent The leaving group and the steric bulk of the alkylating agent can influence the site of attack. Try different alkylating agents (e.g., alkyl iodides instead of bromides) to see if it impacts the regioselectivity.
Inseparable Mixture of Isomers If chromatographic separation is challenging, consider derivatizing the mixture to facilitate separation. Alternatively, explore preparative HPLC for more efficient separation of isomers with similar polarities.[8]
Issue 3: Unwanted N-Oxide Formation
Possible Cause Suggested Solution
Use of Strong Oxidizing Agents If your synthetic route involves an oxidation step, use milder oxidizing agents or carefully control the stoichiometry and reaction conditions (e.g., lower temperature, shorter reaction time) to minimize N-oxidation of the pyridine ring.[2]
Air Oxidation For sensitive substrates, performing the reaction under an inert atmosphere can prevent unwanted air oxidation.
N-Oxide Already Formed If the N-oxide has formed, it can often be reduced back to the parent heterocycle using methods like catalytic hydrogenation with Raney Nickel.[2]

Quantitative Data on Regioselective Functionalization

Table 1: Regioselective N-Alkylation of Substituted 1H-Imidazo[4,5-b]pyridines

SubstrateAlkylating AgentBaseSolventTemperatureProduct(s) (Ratio)YieldReference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom TempN-4 isomer72%[6]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃/TBABDichloromethane/WaterRefluxN-3 and N-4 isomers-[9]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetateK₂CO₃/TBABDichloromethane/WaterRefluxN-1, N-3, and N-4 isomers-[9]
Imidazo[4,5-b]pyridine-4-oxideBenzyl iodideK₂CO₃DMFRoom TempN-1 and N-3 isomers-[10]

Table 2: Regioselective C-H Arylation of N-Protected Imidazo[4,5-b]pyridines

SubstrateAryl HalideCatalystLigandBaseSolventTemperatureProductYieldReference
N3-MEM-imidazo[4,5-b]pyridine4-IodoanisolePd(OAc)₂-Cs₂CO₃DMF140 °CC2-arylated-[7]
N3-MEM-imidazo[4,5-b]pyridine4-IodotoluenePd(OAc)₂PPh₃Cs₂CO₃DMF140 °CC2-arylated75%[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound[3]

This protocol describes a general procedure for the N-alkylation of a substituted this compound. The specific quantities and reaction parameters may need to be optimized for different substrates.

Materials:

  • Substituted this compound (1.0 eq)

  • Alkylating agent (e.g., substituted benzyl chloride, allyl bromide) (1.6 eq)

  • Potassium carbonate (K₂CO₃) (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • To a solution of the substituted this compound (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).

  • Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the different regioisomers.

  • Characterize the purified isomers using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY, HMBC) to confirm their structures.

Protocol 2: Palladium-Catalyzed C-2 Arylation of N3-MEM-Imidazo[4,5-b]pyridine[7]

Materials:

  • N3-MEM-protected imidazo[4,5-b]pyridine (1 eq)

  • Aryl iodide (2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Copper(I) iodide (CuI) (3 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Microwave vial or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a microwave vial, add the N3-MEM-protected imidazo[4,5-b]pyridine (1 eq), aryl iodide (2 eq), Pd(OAc)₂ (5 mol%), CuI (3 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vial and heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_N_alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Imidazo[4,5-b]pyridine + Base (K2CO3) + Solvent (DMF) add_alkyl Add Alkylating Agent start->add_alkyl stir Stir at RT for 24h add_alkyl->stir monitor Monitor by TLC stir->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate extract Extract concentrate->extract purify Column Chromatography extract->purify characterize Characterize Regioisomers (1D & 2D NMR) purify->characterize

Caption: General workflow for the N-alkylation of this compound.

regioselectivity_decision_tree cluster_N_func N-Functionalization cluster_C_func C-Functionalization cluster_N_alk_strategy N-Alkylation Strategy cluster_C_H_strategy C-H Functionalization Strategy start Desired Functionalization of This compound N_alkylation N-Alkylation start->N_alkylation N_arylation N-Arylation start->N_arylation C_H_func C-H Functionalization start->C_H_func halogenation Halogenation start->halogenation conditions Control Conditions: Base, Solvent, Temp N_alkylation->conditions protecting_group_N Use Protecting Group N_alkylation->protecting_group_N directing_group Use Directing Group C_H_func->directing_group metal_catalysis Metal Catalysis (Pd, Cu, Rh) C_H_func->metal_catalysis end_node Desired Regioisomer conditions->end_node protecting_group_N->end_node directing_group->end_node metal_catalysis->end_node

Caption: Decision tree for selecting a regioselective functionalization strategy.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Crystallographic Comparison of Novel 1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystal structures of two novel 1H-Imidazo[4,5-b]pyridine derivatives, confirmed by single-crystal X-ray diffraction, and contrasts them with a related imidazo[1,2-a]pyridine analog.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The precise geometry of these molecules, including bond lengths, bond angles, and torsion angles, dictates their interaction with biological targets. Here, we present a detailed crystallographic comparison of two recently synthesized N-substituted this compound derivatives, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (1) and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (2) , alongside the alternative heterocyclic system, an imidazo[1,2-a]pyridine derivative (3) , to highlight key structural differences and similarities.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the three compounds, providing a quantitative basis for structural comparison.

Table 1: Crystal Data and Structure Refinement.

ParameterCompound 1Compound 2Compound 3 (Alternative)
CCDC Deposition No.208799820880031049287
Empirical FormulaC15 H11 Br N4 O2C15 H9 Br N4 O2C19 H15 N3 O3
Formula Weight371.19369.17345.34
Temperature (K)150150293
Wavelength (Å)0.710730.710730.71073
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP21/cP21/cP21/c
Unit Cell Dimensions
a (Å)8.012(2)8.134(3)10.458(2)
b (Å)12.345(3)11.987(4)9.011(2)
c (Å)15.123(4)15.234(5)17.584(4)
α (°)909090
β (°)98.987(9)97.123(11)94.34(3)
γ (°)909090
Volume (ų)1476.1(6)1471.1(8)1650.3(6)
Z444
R-factor (%)4.54.25.1

Table 2: Selected Bond Lengths (Å).

BondCompound 1Compound 2Compound 3 (Alternative)
N1-C21.378(4)1.375(4)1.381(3)
C2-N31.334(4)1.336(4)1.329(3)
N3-C41.462(4)1.465(4)-
C4-C51.389(5)1.387(5)-
C5-C61.381(5)1.383(5)-
C6-C71.392(5)1.390(5)-
C7-N11.391(4)1.393(4)-
Imidazole N-C(subst)1.471(4) (N3-C_allyl)1.468(4) (N3-C_propargyl)1.475(3) (N1-C_subst)
Pyridine N-C1.335(4), 1.341(4)1.333(4), 1.340(4)1.338(3), 1.342(3)

Table 3: Selected Bond Angles (°).

AngleCompound 1Compound 2Compound 3 (Alternative)
C2-N1-C7105.8(3)106.0(3)-
N1-C2-N3114.5(3)114.7(3)113.9(2)
C2-N3-C4105.5(3)105.3(3)-
N3-C4-C5110.2(3)110.0(3)-
C4-C5-C6121.5(3)121.7(3)-
C5-C6-C7118.8(3)118.6(3)-
C6-C7-N1129.7(3)129.9(3)-
C2-N3-C(subst)125.8(3)126.1(3)-
N1-C(subst)-C(subst)--124.9(2)

Experimental Protocols

Synthesis and Crystallization

The synthesis of the novel this compound derivatives (1 and 2) was achieved through N-alkylation of the parent 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide and propargyl bromide, respectively, under phase transfer catalysis conditions.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

Single-Crystal X-ray Diffraction

A detailed protocol for the determination of the crystal structures is outlined below.

1. Crystal Mounting:

  • A suitable single crystal of the compound (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope.

  • The crystal is mounted on a MiTeGen MicroMount™ using a cryoprotectant oil (e.g., Paratone-N).

  • The mounted crystal is then placed on the goniometer head of the diffractometer.

2. Data Collection:

  • X-ray intensity data were collected on a Bruker D8 QUEST PHOTON 3 diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1]

  • The crystal is flash-cooled to 150 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • A series of diffraction images are collected using the APEX3 software suite. Data is typically collected using a combination of φ and ω scans to ensure complete data coverage.

3. Data Processing:

  • The raw diffraction images are processed using the SAINT program within the APEX3 suite. This involves integration of the reflection intensities and correction for Lorentz and polarization effects.

  • A multi-scan absorption correction is applied using the SADABS program.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods with the SHELXT program.

  • The structural model is then refined by full-matrix least-squares on F² using the SHELXL program.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Signaling Pathway and Experimental Workflow

The biological activity of many this compound derivatives has been linked to the inhibition of various protein kinases. One such target is the p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of the PAK4 signaling pathway, which can be a target for novel inhibitors from this chemical class.

PAK4_Signaling_Pathway Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Ras Ras RTK->Ras activates PI3K PI3K Ras->PI3K activates Akt Akt PI3K->Akt activates PAK4 PAK4 Akt->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates Cell_Proliferation Cell Proliferation PAK4->Cell_Proliferation promotes Cell_Survival Cell Survival PAK4->Cell_Survival promotes Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) Actin_Cytoskeleton Actin Cytoskeleton Reorganization Cofilin->Actin_Cytoskeleton regulates Imidazo_Pyridine This compound Derivative (Inhibitor) Imidazo_Pyridine->PAK4 inhibits

Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound derivatives.

The experimental workflow for confirming the structure of novel compounds and evaluating their potential as kinase inhibitors is a multi-step process.

Experimental_Workflow Synthesis Synthesis of Novel This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Docking In Silico Screening (Molecular Docking) Purification->Docking XRay Single-Crystal X-ray Diffraction Crystallization->XRay Structure Structure Elucidation & Confirmation XRay->Structure Structure->Docking Assay In Vitro Kinase Inhibition Assay (e.g., against PAK4) Docking->Assay Lead_Opt Lead Optimization Assay->Lead_Opt

Caption: Experimental workflow for the confirmation and evaluation of novel this compound derivatives.

References

A Comparative Analysis of the Biological Activities of 1H-Imidazo[4,5-b]pyridine and 1H-Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Imidazopyridine Scaffolds in Medicinal Chemistry.

The isomeric scaffolds, 1H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine, both structural analogs of purines, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to their investigation as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comprehensive comparison of the biological activities of these two scaffolds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Biological Activities

Biological ActivityThis compound1H-Imidazo[4,5-c]pyridineKey Findings
Anticancer Broad-spectrum activity against various cancer cell lines.[1][2][3]Demonstrated efficacy, particularly against glioblastoma.Both scaffolds show promise, with the -b isomer having a broader range of reported activity.
Kinase Inhibition Potent inhibitors of various kinases including CDK9, Aurora kinases, and TrkA.[1][4][5][6][7]Effective inhibitors of Src family kinases and DNA-dependent protein kinase (DNA-PK).[8][9]Both are potent kinase inhibitors, targeting different families of kinases.
Antimicrobial Documented antibacterial and antifungal properties.[10]Less explored for antimicrobial activity, but some derivatives show potential.The -b isomer is more extensively studied and has shown significant antimicrobial potential.
Inotropic Activity More potent positive inotropic agents.Less potent compared to the -b isomer.A direct comparative study showed the superiority of the -b isomer.

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data for representative derivatives of both scaffolds, highlighting their potency in various biological assays.

Anticancer Activity (IC50 Values in µM)
Compound ClassDerivativeCell LineIC50 (µM)Reference
This compound Compound IXMCF-7 (Breast)0.85[3]
Compound VIIIMCF-7 (Breast)0.92[3]
Compound IXHCT116 (Colon)1.05[3]
Compound VIIIHCT116 (Colon)1.12[3]
Amidino-derivative 10SW620 (Colon)0.4[11]
Amidino-derivative 14SW620 (Colon)0.7[11]
1H-Imidazo[4,5-c]pyridine Compound 1sU87 (Glioblastoma)30.3
Compound 1sU251 (Glioblastoma)24.6
Compound 1sT98G (Glioblastoma)16.4

Note: IC50 values are highly dependent on the specific derivative and the experimental conditions.

Kinase Inhibitory Activity (IC50 Values in µM)
Compound ClassDerivativeKinase TargetIC50 (µM)Reference
This compound Various derivativesCDK90.63 - 1.32[1]
Compound 31Aurora-A0.042
Compound 31Aurora-B0.198
Compound 31Aurora-C0.227
Compound 2cTrkA<0.1[4]
1H-Imidazo[4,5-c]pyridine Compound 78DNA-PK0.002[8]
Various derivativesSrc family kinasesSubmicromolar range[9]
Antimicrobial Activity (MIC Values in µg/mL)
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
This compound Amidino-derivative 14E. coli32 (µM)[11]
Various derivativesS. aureus & E. coli4

Note: Direct comparative MIC data for the 1H-imidazo[4,5-c]pyridine scaffold is limited in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The biological effects of these imidazopyridine isomers are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and stress response.

This compound: Targeting Cell Cycle and Survival

Derivatives of this compound have been shown to exert their anticancer effects by inhibiting critical cell cycle and survival kinases. For instance, inhibition of Cyclin-Dependent Kinase 9 (CDK9) disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death.

CDK9_Inhibition_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9_CyclinT CDK9/Cyclin T1 Complex Imidazo[4,5-b]pyridine->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription AntiApoptotic Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) Transcription->AntiApoptotic Promotes synthesis of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

CDK9 inhibition by this compound derivatives leading to apoptosis.
1H-Imidazo[4,5-c]pyridine: Modulating DNA Damage Response and Oncogenic Signaling

1H-Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of kinases involved in the DNA damage response (DDR) and oncogenic signaling cascades. Inhibition of DNA-PK enhances the efficacy of radiotherapy, while targeting Src family kinases can disrupt multiple signaling pathways crucial for tumor growth and survival in cancers like glioblastoma.

DNA_PK_and_Src_Inhibition cluster_DDR DNA Damage Response cluster_Oncogenic Oncogenic Signaling Imidazo[4,5-c]pyridine_DDR Imidazo[4,5-c]pyridine DNAPK DNA-PK Imidazo[4,5-c]pyridine_DDR->DNAPK Inhibits DSB_Repair DNA Double-Strand Break Repair DNAPK->DSB_Repair Radiosensitization Radiosensitization DNAPK->Radiosensitization Leads to Imidazo[4,5-c]pyridine_Src Imidazo[4,5-c]pyridine Src Src Family Kinases Imidazo[4,5-c]pyridine_Src->Src Inhibits Downstream Downstream Pathways (e.g., STAT3, PI3K/Akt) Src->Downstream Tumor_Growth Tumor Growth & Survival Downstream->Tumor_Growth

Dual inhibitory action of 1H-Imidazo[4,5-c]pyridine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell attachment) Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of Imidazopyridine derivatives Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (Formazan formation) Add_MTT->Incubate_4h Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (this compound or 1H-imidazo[4,5-c]pyridine derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

Various formats of kinase inhibition assays can be employed, often utilizing luminescence or fluorescence-based detection methods.

General Protocol (Luminescence-based):

  • Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a microplate.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.

  • Detection: A reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion

Both this compound and 1H-imidazo[4,5-c]pyridine scaffolds serve as valuable starting points for the development of novel therapeutics. The this compound framework has been more extensively explored and has demonstrated a broader range of biological activities, including potent anticancer and antimicrobial effects. Notably, in a direct comparison of inotropic activity, the -b isomer was found to be more potent. On the other hand, the 1H-imidazo[4,5-c]pyridine scaffold has yielded highly selective and potent inhibitors of key kinases involved in cancer, such as Src family kinases and DNA-PK, highlighting its potential for targeted therapies.

The choice between these two isomeric scaffolds will ultimately depend on the specific therapeutic target and the desired biological activity. Further head-to-head comparative studies with a wider range of structurally related derivatives are warranted to fully elucidate the therapeutic potential and structure-activity relationships of these promising heterocyclic systems.

References

A Comparative Analysis of 1H-Imidazo[4,5-b]pyridine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of kinase inhibitor drug discovery, the 1H-Imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a detailed comparative study of a representative this compound derivative, CCT137690, against the well-characterized kinase inhibitors Danusertib (PHA-739358) and Quizartinib (AC220). This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this scaffold in targeting key oncogenic kinases.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of CCT137690, Danusertib, and Quizartinib against their respective primary targets is summarized below. The data, presented as IC50 values, has been compiled from various preclinical studies. It is important to note that direct comparisons of absolute IC50 values between studies should be made with caution due to potential variations in experimental conditions.

CompoundTarget KinaseIC50 (nM)Reference(s)
CCT137690 Aurora A15[1][2][3]
Aurora B25[1][2][3]
Aurora C19[1][3]
FLT32.5[2]
Danusertib (PHA-739358) Aurora A13[4][5]
Aurora B79[4][5]
Aurora C61[4][5]
Quizartinib (AC220) FLT3 (ITD mutant)<1[6]
FLT3 (wild type)<1[6]

Signaling Pathways and Inhibitor Action

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the Aurora Kinase and FLT3 signaling pathways and the points of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibitors Inhibitors G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis CCT137690 CCT137690 CCT137690->Aurora A Aurora B Aurora B CCT137690->Aurora B Danusertib Danusertib Danusertib->Aurora A Danusertib->Aurora B Aurora A->Centrosome Separation Aurora A->Spindle Assembly Aurora B->Chromosome Segregation Aurora B->Cytokinesis

Aurora Kinase Signaling Pathway and Inhibition

FLT3_Signaling_Pathway cluster_cell AML Cell cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors FLT3 Receptor FLT3 Receptor STAT5 STAT5 FLT3 Receptor->STAT5 PI3K/AKT PI3K/AKT FLT3 Receptor->PI3K/AKT RAS/MAPK RAS/MAPK FLT3 Receptor->RAS/MAPK FLT3-ITD Mutant FLT3-ITD Mutant FLT3-ITD Mutant->STAT5 FLT3-ITD Mutant->PI3K/AKT FLT3-ITD Mutant->RAS/MAPK Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival CCT137690 CCT137690 CCT137690->FLT3-ITD Mutant Quizartinib Quizartinib Quizartinib->FLT3-ITD Mutant FLT3 Ligand FLT3 Ligand FLT3 Ligand->FLT3 Receptor

FLT3 Signaling Pathway in AML and Inhibition

Experimental Protocols

The following are generalized protocols for the key assays used to determine the inhibitory activity of the compounds discussed. These protocols are based on standard methodologies in the field.

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Dilution Compound Dilution Incubation Incubate Kinase, Substrate, ATP, & Compound Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation Measure Signal Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Measure Signal Calculate IC50 Calculate % Inhibition & Determine IC50 Measure Signal->Calculate IC50

Biochemical Kinase Assay Workflow

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., CCT137690, Danusertib, Quizartinib) is prepared in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a microplate well, the purified kinase (e.g., Aurora A, FLT3) is mixed with its specific substrate and ATP in an appropriate assay buffer.

  • Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®), or fluorescence-based assays.[7][8]

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[9]

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., SW620 colon carcinoma for Aurora kinase inhibitors, MV4-11 AML for FLT3 inhibitors) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blotting for Target Engagement

Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein. Phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Aurora A (Thr288), phospho-STAT5). A primary antibody for the total protein is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is then captured using a digital imager.[11][12]

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels to determine the extent of target inhibition.

References

Validating the Anticancer Activity of 1H-Imidazo[4,5-b]pyridine Derivatives in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anticancer potential of 1H-Imidazo[4,5-b]pyridine derivatives against various cancer cell lines. The data presented herein is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this promising class of compounds.

Comparative Anticancer Activity of this compound Derivatives

The antiproliferative activity of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potential of these compounds.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative I MCF-7Breast AdenocarcinomaSignificant Activity[1]
HCT116Colon CarcinomaRemarkable Activity[1]
Imidazo[4,5-b]pyridine Derivative II MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative IIIa MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative IIIb MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative IV MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative VI MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative VIIa MCF-7Breast AdenocarcinomaSignificant Activity[1]
Imidazo[4,5-b]pyridine Derivative VIIc HCT116Colon CarcinomaRemarkable Activity[1]
Imidazo[4,5-b]pyridine Derivative VIIe HCT116Colon CarcinomaRemarkable Activity[1]
Imidazo[4,5-b]pyridine Derivative VIIf HCT116Colon CarcinomaRemarkable Activity[1]
Imidazo[4,5-b]pyridine Derivative VIII MCF-7Breast Adenocarcinoma0.92[2]
HCT116Colon Carcinoma1.12[2]
Imidazo[4,5-b]pyridine Derivative IX MCF-7Breast Adenocarcinoma0.85[2]
HCT116Colon Carcinoma1.05[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) K562Chronic Myelogenous LeukemiaModerate Activity[3]
MCF-7Breast AdenocarcinomaModerate Activity[3]
MDA-MB-468Breast AdenocarcinomaModerate Activity[3]
SaOS2OsteosarcomaModerate Activity[3]

Note: "Significant" and "Remarkable" activities are as described in the source publication, which also reports CDK9 inhibitory potential for these compounds with IC50 values ranging from 0.63-1.32 μM.[1]

Mechanism of Action: Targeting Key Signaling Pathways

Several this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[1] Additionally, the broader family of imidazopyridines has been shown to target the PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell growth, proliferation, and survival.

CDK9_Inhibition_Pathway This compound This compound CDK9/Cyclin T1 CDK9/Cyclin T1 This compound->CDK9/Cyclin T1 Inhibits RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates (Ser2) Transcription of Anti-apoptotic Genes (e.g., Mcl-1) Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNA Polymerase II->Transcription of Anti-apoptotic Genes (e.g., Mcl-1) Elongation Anti-apoptotic Proteins Anti-apoptotic Proteins Transcription of Anti-apoptotic Genes (e.g., Mcl-1)->Anti-apoptotic Proteins Apoptosis Apoptosis Anti-apoptotic Proteins->Apoptosis Inhibits PI3K_Akt_mTOR_Pathway Imidazopyridine Derivatives Imidazopyridine Derivatives PI3K PI3K Imidazopyridine Derivatives->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cancer Cell Line Seeding Compound_Treatment Treatment with this compound Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining for Apoptosis IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining for Cell Cycle IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression IC50_Determination->Western_Blot

References

Assessing the Cross-Reactivity of 1H-Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. While these inhibitors can exhibit high potency for their primary targets, understanding their cross-reactivity across the human kinome is critical for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of a representative this compound-based kinase inhibitor, CCT241736, supported by experimental data and detailed protocols for assessing kinase inhibitor selectivity.

Comparative Kinase Selectivity Data

The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent. Off-target effects can lead to toxicity or unexpected pharmacological activities.[1] Comprehensive selectivity profiling against a large panel of kinases provides a detailed view of an inhibitor's cross-reactivity.[1]

The following table summarizes the kinome selectivity profiling of CCT241736, a dual FLT3/Aurora kinase inhibitor with a this compound core. The data is presented as percent of control, where a lower percentage indicates stronger inhibition.

Table 1: Kinome Selectivity Profile of CCT241736 at 1 µM

KinasePercent of ControlKinase Family
Aurora-A 3.4 Serine/Threonine Kinase
Aurora-B 1 Serine/Threonine Kinase
Aurora-C 16 Serine/Threonine Kinase
FLT3 <10 Tyrosine Kinase
FLT10.3Tyrosine Kinase
JAK21.3Tyrosine Kinase
RET1.8Tyrosine Kinase
PDGFRB4Tyrosine Kinase
ABL122Tyrosine Kinase
ALK45Tyrosine Kinase
BRAF88Serine/Threonine Kinase
CDK265Serine/Threonine Kinase
EGFR78Tyrosine Kinase
ERBB282Tyrosine Kinase
MET55Tyrosine Kinase
SRC35Tyrosine Kinase
VEG FR212Tyrosine Kinase

Data adapted from a KINOMEscan™ screen of 442 kinases.[2] A lower "Percent of Control" value indicates stronger binding of the inhibitor to the kinase.

Key Signaling Pathways

Understanding the signaling pathways in which the primary and major off-targets of an inhibitor are involved is essential for interpreting its biological effects. CCT241736 is a potent inhibitor of Aurora and FLT3 kinases, which are key regulators of cell cycle and cell proliferation, respectively.

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Signaling Pathway G2_M G2/M Transition Aurora_A Aurora A G2_M->Aurora_A Centrosome_Dup Centrosome Duplication Centrosome_Dup->Aurora_A Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Aurora_B Aurora B Cytokinesis->Aurora_B Aurora_A->Spindle_Assembly CCT241736_aurora CCT241736 CCT241736_aurora->Aurora_A inhibition CCT241736_aurora->Aurora_B inhibition FLT3L FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3L->FLT3_receptor PI3K PI3K FLT3_receptor->PI3K RAS RAS FLT3_receptor->RAS STAT5 STAT5 FLT3_receptor->STAT5 CCT241736_flt3 CCT241736 CCT241736_flt3->FLT3_receptor inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival STAT5->Survival

Caption: Key signaling pathways affected by this compound-based inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach employing various assay formats is crucial for accurately determining the selectivity profile of a kinase inhibitor. Below are detailed protocols for key experiments.

Biochemical Kinase Assay (Radiometric Format)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.

Objective: To determine the IC50 value of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Peptide or protein substrate specific for each kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Test compound (this compound derivative) serially diluted in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Radiometric_Assay_Workflow start Start: Prepare Reagents prepare_mix Prepare Kinase/Substrate Mix start->prepare_mix add_inhibitor Add Serially Diluted Inhibitor prepare_mix->add_inhibitor initiate_reaction Initiate with [γ-³²P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate spot_paper Spot Reaction on P81 Paper incubate->spot_paper wash Wash with Phosphoric Acid spot_paper->wash dry_count Dry and Scintillation Count wash->dry_count analyze Analyze Data and Determine IC50 dry_count->analyze end End analyze->end

Caption: Workflow for a radiometric biochemical kinase assay.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a compound to a specific kinase target within its native cellular environment.

Objective: To determine the intracellular affinity (IC50) of a test compound for a target kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase target

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Test compound (this compound derivative) serially diluted in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plates. Incubate for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM™.

  • Add the fluorescent tracer to the cells, followed by the addition of the serially diluted test compound or DMSO control.

  • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

  • Add the substrate solution to all wells.

  • Read the plate immediately on a luminometer, measuring both the donor (NanoLuc®) emission (~460 nm) and the acceptor (tracer) emission (~618 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Objective: To confirm the intracellular binding of a test compound to its target kinase.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound (this compound derivative)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge for separating soluble and aggregated proteins

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target kinase

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate and imaging system

Procedure:

  • Treat cultured cells with the test compound at a desired concentration or with DMSO as a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a "melting curve."

  • A shift in the melting curve to a higher temperature in the presence of the test compound indicates thermal stabilization and confirms target engagement.

Conclusion

The cross-reactivity profiling of this compound-based kinase inhibitors is a critical component of their preclinical evaluation. The data presented for CCT241736 demonstrates that while it is a potent dual inhibitor of Aurora and FLT3 kinases, it also interacts with other kinases, which could contribute to its overall biological activity and potential side effects. By employing a combination of biochemical and cell-based assays as detailed in this guide, researchers can build a comprehensive understanding of the selectivity profile of novel this compound derivatives, facilitating the development of safer and more effective targeted therapies.

References

comparing the efficacy of different catalytic systems for 1H-Imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the 1H-Imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural analogy to purines, is a focal point of extensive research. The efficacy of synthesizing this heterocyclic system is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Comparison of Catalytic System Performance

The choice of catalyst profoundly impacts the yield, reaction time, and conditions required for the synthesis of 1H-Imidazo[4,5-b]pyridines and related imidazopyridine structures. Transition metal catalysts, particularly those based on palladium and copper, are widely employed. However, other Lewis acids and even catalyst-free approaches offer viable alternatives. The following tables summarize the performance of different catalytic systems based on published experimental data.

Table 1: Comparison of Various Lewis Acid Catalysts for Imidazo[1,2-a]pyridine Synthesis *

Catalyst (5 mol%)SolventTime (h)Yield (%)Reference
CANEtOH2054[1]
SnCl₄EtOH2458[1]
SnCl₂EtOH2448[1]
InCl₃EtOH2455[1]
PTSA·H₂OEtOH2475[1]
FeCl₃EtOH2425[1]
I₂EtOH598[1]

*Data from a three-component synthesis of an imidazo[1,2-a]pyrazine derivative, indicative of catalyst efficacy for imidazole ring formation.[1]

Table 2: Screening of Copper Catalysts for Imidazo[1,2-a]pyridine Synthesis *

Copper SaltLigandBaseSolventYield (%)Reference
CuI1,10-phenanthrolineK₂CO₃DMF90[2]
CuBrNoneNoneDMF77[2]
CuClNoneNoneDMF80[2]
Cu₂ONoneNoneDMF40[2]
CuCl₂NoneNoneDMF82[2]
CuBr₂NoneNoneDMF85[2]
Cu(OTf)₂NoneNoneDMF80[2]
Cu(OAc)₂NoneNoneDMF78[2]

*Optimization of an oxidative C-N bond cross-coupling reaction.[2]

Table 3: Comparison of Metal Salts for Fused Imidazo[1,2-a]pyrimidine Synthesis *

Metal SaltBaseSolventYield (%)Reference
CuCl₂K₂CO₃Toluene<10[3]
FeCl₂K₂CO₃Toluene45[3]
PdCl₂ K₂CO₃ Toluene 80 [3]
ZnCl₂K₂CO₃Toluene30[3]
SnCl₂K₂CO₃Toluene25[3]

*Screening of catalysts for an intramolecular dehydrogenative coupling reaction.[3]

Table 4: Palladium-Catalyzed vs. Catalyst-Free Synthesis of 1H-Imidazo[4,5-b]pyridines

MethodCatalystKey ReagentsSolventConditionsYieldReference
Palladium-Catalyzed AmidationPd₂(dba)₃ / Xantphos2-chloro-3-amino-pyridine derivative, amide1,4-Dioxane/tert-amyl alcoholHeatGood to excellent[4]
Catalyst-Free Tandem ReactionNone2-chloro-3-nitropyridine, primary amine, aromatic aldehyde, Zn/HClH₂O-IPA80 °CExcellent[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed Synthesis of 1H-Imidazo[4,5-b]pyridines

This procedure describes a facile synthesis of imidazo[4,5-b]pyridines and -pyrazines via a Pd-catalyzed amide coupling reaction.[4]

Reagents and Conditions:

  • 2-chloro-3-amino-heterocycle (1.0 equiv)

  • Amide (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/tert-amyl alcohol (1:1)

  • Temperature: 110 °C

  • Time: 12-24 h

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloro-3-amino-heterocycle, amide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed 1,4-dioxane/tert-amyl alcohol solvent mixture.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Catalyst-Free Tandem Synthesis of 1H-Imidazo[4,5-b]pyridines

This protocol outlines a highly efficient, clean, and simple procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in an environmentally benign H₂O-IPA solvent system.[5]

Reagents and Conditions:

  • 2-chloro-3-nitropyridine (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Zn powder (1.0 equiv)

  • Concentrated HCl (0.5 equiv)

  • Solvent: H₂O-IPA (1:1)

  • Temperature: 80 °C

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in H₂O-IPA (1:1), add the primary amine and stir for 5 minutes at room temperature.

  • Heat the reaction mixture at 80 °C for 2 hours to form the intermediate.

  • To the same reaction mixture, add Zn powder and concentrated HCl, and continue heating at 80 °C for 45 minutes to reduce the nitro group.

  • Finally, add the aromatic aldehyde to the reaction mixture and heat for an additional 10 hours at 85 °C.

  • After completion of the reaction, cool the mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the functionalized imidazo[4,5-b]pyridine.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing catalytic systems and a logical decision tree for selecting the most appropriate catalyst.

Experimental_Workflow cluster_0 Catalyst Screening cluster_1 Optimization of Promising Catalysts start Define Model Reaction: Substrates, Stoichiometry catalyst_selection Select Catalysts for Screening (e.g., Pd, Cu, Ni, Fe salts & ligands) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions) catalyst_selection->reaction_setup analysis Analyze Reaction Outcomes (TLC, LC-MS, GC-MS) reaction_setup->analysis data_compilation Compile Data: Yield, Purity, Byproducts analysis->data_compilation optimization Select Best Performing Catalysts data_compilation->optimization param_variation Vary Parameters: Temp, Time, Solvent, Ligand, Base optimization->param_variation detailed_analysis Detailed Analysis of Optimized Conditions param_variation->detailed_analysis final_protocol Establish Final Optimized Protocol detailed_analysis->final_protocol

Caption: Experimental workflow for comparing catalytic systems.

Catalyst_Selection_Tree cluster_yield High Yield is Critical cluster_cost Cost-Effectiveness is Key cluster_green Green Chemistry Principles start Desired Outcome? pd_catalyst Palladium-based systems (e.g., Pd₂(dba)₃/Xantphos) start->pd_catalyst High Yield iodine_catalyst Iodine catalysis (for specific multicomponent reactions) start->iodine_catalyst High Yield (MCR) cu_catalyst Copper-based systems (e.g., CuI, CuBr) start->cu_catalyst Low Cost fe_catalyst Iron-based systems (e.g., FeCl₃, though may have lower yield) start->fe_catalyst Low Cost catalyst_free Catalyst-free methods start->catalyst_free Low Cost catalyst_free_green Catalyst-free in aqueous media start->catalyst_free_green Green Chemistry iodine_green Iodine in ethanol start->iodine_green Green Chemistry

Caption: Decision tree for catalyst selection.

References

Unveiling the Therapeutic Promise: In Vivo Validation of 1H-Imidazo[4,5-b]pyridine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence highlights the significant therapeutic potential of 1H-Imidazo[4,5-b]pyridine derivatives across a spectrum of diseases, including neuropathic pain, cancer, and metabolic disorders. In vivo studies in various animal models have demonstrated the efficacy of these compounds, paving the way for further drug development. This guide provides a comparative overview of the performance of key this compound derivatives, supported by experimental data from pivotal studies.

Combating Neuropathic Pain: The Efficacy of DDO-8926

In the realm of neuropathic pain management, the this compound derivative DDO-8926 has emerged as a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor. In vivo validation in a mouse model of spared nerve injury (SNI) has shown its significant ability to alleviate mechanical hypersensitivity.[1][2]

Table 1: Efficacy of DDO-8926 in a Spared Nerve Injury (SNI) Mouse Model

CompoundAnimal ModelDosing RegimenEfficacy EndpointResult
DDO-8926C57BL/6 Mice (SNI)Not specified in abstractMechanical HypersensitivitySignificantly alleviated
Experimental Protocol: Spared Nerve Injury (SNI) Model

The therapeutic efficacy of DDO-8926 was assessed using the spared nerve injury (SNI) model in mice, a widely accepted model for inducing neuropathic pain. The general procedure involves the following steps:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, while the sural nerve is left intact.

  • Post-operative Care: Animals are monitored for recovery and signs of distress.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A significant increase in the force required to elicit a withdrawal response in the treated group compared to the vehicle group indicates analgesic efficacy.

BET_Signaling_Pathway_in_Neuropathic_Pain cluster_0 BET Protein Regulation cluster_1 Downstream Effects Histone_Acetylation Histone Acetylation BET_Proteins BET Proteins (e.g., BRD4) Histone_Acetylation->BET_Proteins recruits Transcription_Factors Transcription Factors (e.g., NF-κB) BET_Proteins->Transcription_Factors activates DDO_8926 DDO-8926 (this compound derivative) DDO_8926->BET_Proteins inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., cytokines) Transcription_Factors->Pro_inflammatory_Genes promotes Neuronal_Excitability Increased Neuronal Excitability Pro_inflammatory_Genes->Neuronal_Excitability leads to Neuropathic_Pain Neuropathic Pain Neuronal_Excitability->Neuropathic_Pain results in

Targeting Cancer: Aurora Kinase Inhibition by CCT137690

The this compound derivative CCT137690 has been identified as a potent inhibitor of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. In vivo studies using a human colon carcinoma xenograft model demonstrated the oral bioavailability and anti-tumor efficacy of this compound.

Table 2: Efficacy of CCT137690 in a SW620 Colon Carcinoma Xenograft Model

CompoundAnimal ModelDosing RegimenEfficacy EndpointResult
CCT137690Nude Mice with SW620 XenograftsOral administrationInhibition of tumor growthSignificant inhibition of SW620 colon carcinoma xenograft growth
Experimental Protocol: SW620 Xenograft Model

The anti-cancer efficacy of CCT137690 was evaluated in a subcutaneous xenograft model using the human SW620 colon adenocarcinoma cell line.

  • Cell Culture: SW620 cells are cultured in appropriate media.

  • Tumor Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. CCT137690 is administered orally according to the specified dosing schedule.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity.

Aurora_Kinase_Signaling_Pathway_in_Cancer cluster_0 Cell Cycle Regulation cluster_1 Cancer Progression Aurora_Kinases Aurora Kinases (A, B, C) Mitotic_Progression Mitotic Progression (Spindle Assembly, Cytokinesis) Aurora_Kinases->Mitotic_Progression promotes CCT137690 CCT137690 (this compound derivative) CCT137690->Aurora_Kinases inhibits Uncontrolled_Cell_Division Uncontrolled Cell Division Mitotic_Progression->Uncontrolled_Cell_Division leads to Tumor_Growth Tumor Growth Uncontrolled_Cell_Division->Tumor_Growth drives

A Dual-Pronged Approach to Metabolic Disease

A series of this compound derivatives have been developed with dual activity as Angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) agonists. This dual mechanism offers a promising strategy for treating hypertension and insulin resistance. In vivo studies in spontaneously hypertensive rats (SHR) and Zucker diabetic fatty (ZDF) rats have confirmed the efficacy of these compounds in lowering blood pressure and improving metabolic parameters.[3]

Table 3: Efficacy of Dual-Acting Imidazo[4,5-b]pyridines in Metabolic Disease Models

Compound ClassAnimal ModelEfficacy EndpointResult
Dual AT1R antagonist / PPARγ agonistSpontaneously Hypertensive Rat (SHR)Blood PressureHighly efficacious in lowering blood pressure
Dual AT1R antagonist / PPARγ agonistZucker Diabetic Fatty (ZDF) RatGlucose and TriglyceridesRobust lowering of glucose and triglycerides
Experimental Protocol: Hypertension and Insulin Resistance Models

The therapeutic potential of these dual-acting compounds was assessed in two distinct animal models:

  • Spontaneously Hypertensive Rat (SHR): This is a well-established genetic model of hypertension. The protocol involves:

    • Animal Model: Utilizing male or female SHRs.

    • Drug Administration: The test compound is typically administered orally via gavage.

    • Blood Pressure Measurement: Blood pressure is monitored using methods such as tail-cuff plethysmography or radiotelemetry. A significant reduction in blood pressure compared to the vehicle-treated control group indicates antihypertensive efficacy.

  • Zucker Diabetic Fatty (ZDF) Rat: This is a genetic model of obesity, insulin resistance, and type 2 diabetes. The protocol includes:

    • Animal Model: Utilizing male ZDF rats.

    • Drug Administration: The compound is administered orally.

    • Metabolic Parameter Analysis: Blood samples are collected to measure glucose and triglyceride levels. A significant decrease in these parameters in the treated group compared to the control group demonstrates improved metabolic control.

AT1R_PPARg_Signaling_Pathways cluster_0 Angiotensin II Receptor Pathway cluster_1 PPARγ Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction_Inflammation Vasoconstriction & Inflammation AT1_Receptor->Vasoconstriction_Inflammation promotes Imidazopyridine_Antagonist Imidazo[4,5-b]pyridine Antagonist Imidazopyridine_Antagonist->AT1_Receptor blocks Hypertension Hypertension Vasoconstriction_Inflammation->Hypertension Imidazopyridine_Agonist Imidazo[4,5-b]pyridine Agonist PPARg PPARγ Imidazopyridine_Agonist->PPARg activates Gene_Transcription Gene Transcription (Insulin Sensitivity, Lipid Metabolism) PPARg->Gene_Transcription regulates Improved_Metabolism Improved Glucose & Lipid Metabolism Gene_Transcription->Improved_Metabolism

Conclusion

The in vivo validation of this compound derivatives in diverse and relevant animal models underscores their significant therapeutic potential. The data presented herein for compounds targeting neuropathic pain, cancer, and metabolic diseases provide a strong foundation for their continued development as novel therapeutic agents. The detailed experimental protocols offer a framework for researchers to further investigate and build upon these promising findings.

References

A Head-to-Head Comparison of 1H-Imidazo[4,5-b]pyridine-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of drug candidates targeting various protein kinases implicated in cancer. This guide provides a head-to-head comparison of four distinct classes of these inhibitors, focusing on their performance, underlying mechanisms, and the experimental data supporting their development. The drug candidates reviewed are potent c-Met inhibitors, the Aurora kinase inhibitors CCT137444 and CCT137690, the dual FLT3/Aurora kinase inhibitor Compound 27e, and the PAK4 inhibitor KY-04045.

Quantitative Performance Data

The following table summarizes the in vitro potency and, where available, the cellular activity and pharmacokinetic properties of the selected this compound-based drug candidates. This data allows for a direct comparison of their efficacy and drug-like properties.

Drug Candidate/SeriesPrimary Target(s)IC50/Kd (nM)Cellular Activity (nM)Key Pharmacokinetic (PK) Data
c-Met Inhibitor Series c-MetNanomolar range20-fold less active than in enzymatic assaysNot specified
CCT137444 (40c) Aurora-A, -B, -CAurora-A: 42, Aurora-B: 198, Aurora-C: 227Inhibits cell proliferationGood microsomal stability
CCT137690 (51) Aurora-A, -B, -CAurora-A: 15, Aurora-B: 25, Aurora-C: 19Inhibited growth of SW620 colon carcinoma xenograftsHighly orally bioavailable
Compound 27e FLT3, Aurora-A, -BFLT3: 6.2 (Kd), FLT3-ITD: 38 (Kd), FLT3(D835Y): 14 (Kd), Aurora-A: 7.5 (Kd), Aurora-B: 48 (Kd)Strongly inhibited growth of MV4-11 (AML) xenograftOrally bioavailable
KY-04045 PAK4Weaker affinity than other reported PAK4 inhibitorsNot specifiedNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes used to evaluate these drug candidates, the following diagrams are provided.

Signaling_Pathway_cMet HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K Drug This compound c-Met Inhibitor Drug->cMet Inhibits Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK Pathway Ras->RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility RAF_MEK_ERK->Proliferation AKT->Proliferation

Caption: c-Met Signaling Pathway Inhibition.

Aurora_Kinase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Aurora Kinase Enzymatic Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assay (e.g., SW620 cells) Kinase_Assay->Cell_Proliferation Identifies potent compounds Xenograft SW620 Xenograft Model in Mice Cell_Proliferation->Xenograft Confirms cellular activity Dosing Oral Administration of CCT137690 Xenograft->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement

Caption: Experimental Workflow for Aurora Kinase Inhibitors.

Dual_Inhibition_Pathway Compound27e Compound 27e FLT3 FLT3 Compound27e->FLT3 Inhibits Aurora_Kinases Aurora Kinases (A, B) Compound27e->Aurora_Kinases Inhibits Apoptosis Apoptosis Compound27e->Apoptosis Induces STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Mitotic_Progression Mitotic Progression Aurora_Kinases->Mitotic_Progression Leukemic_Cell_Proliferation Leukemic Cell Proliferation STAT5->Leukemic_Cell_Proliferation PI3K_AKT->Leukemic_Cell_Proliferation Mitotic_Progression->Leukemic_Cell_Proliferation

Caption: Dual Inhibition of FLT3 and Aurora Kinases.

Experimental Protocols

A detailed description of the methodologies cited is crucial for the replication and validation of the presented findings.

Kinase Inhibition Assays
  • General Principle: The inhibitory activity of the compounds against their target kinases is typically measured using in vitro enzymatic assays. These assays quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Method for Aurora Kinases: The potency of CCT137444 and CCT137690 was determined against Aurora-A, Aurora-B, and Aurora-C kinases. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated from dose-response curves.[1][2]

  • Method for FLT3 and Aurora Kinases (Compound 27e): The binding affinity (Kd) of Compound 27e to FLT3, its mutants (ITD, D835Y), and Aurora-A and -B was determined.[3][4] This provides a measure of the direct interaction between the compound and the kinases.

Cell-Based Assays
  • Cell Proliferation Assay: The effect of the inhibitors on the growth of cancer cell lines is assessed to confirm their cellular activity. For instance, CCT137444 was shown to inhibit cell proliferation, and CCT137690 was evaluated against the SW620 human colon carcinoma cell line.[1][2] The MV4-11 acute myeloid leukemia (AML) cell line, which harbors the FLT3-ITD mutation, was used to evaluate Compound 27e.[3][4]

  • Methodology: Cancer cells are cultured in the presence of increasing concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as the sulforhodamine B (SRB) assay or by quantifying ATP levels (e.g., CellTiter-Glo).

In Vivo Efficacy Studies
  • Xenograft Models: To evaluate the anti-tumor efficacy of the drug candidates in a living organism, human tumor cells are implanted into immunocompromised mice.

  • Protocol for CCT137690: SW620 colon carcinoma cells were subcutaneously implanted in nude mice. Once the tumors reached a certain volume, the mice were treated orally with CCT137690. Tumor growth was monitored over time and compared to a vehicle-treated control group.[2]

  • Protocol for Compound 27e: The efficacy of orally administered Compound 27e was assessed in a xenograft model using the FLT3-ITD-positive AML cell line MV4-11.[3][4]

Pharmacokinetic Studies
  • Microsomal Stability: The metabolic stability of the compounds is evaluated by incubating them with liver microsomes (mouse and/or human). The rate of metabolism is determined by measuring the disappearance of the parent compound over time. Good microsomal stability, as observed for CCT137444, suggests a lower clearance rate in the body.[1]

  • Oral Bioavailability: This parameter measures the fraction of an orally administered drug that reaches the systemic circulation. High oral bioavailability, as reported for CCT137690 and Compound 27e, is a desirable property for a drug intended for oral administration.[2][3][4]

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The drug candidates presented here demonstrate a range of activities against key oncogenic kinases. While the c-Met and PAK4 inhibitors represent earlier stages of development, the Aurora kinase inhibitors, particularly CCT137690, and the dual FLT3/Aurora kinase inhibitor, Compound 27e, have shown promising preclinical in vivo efficacy and favorable pharmacokinetic profiles, highlighting their potential for further clinical investigation in the treatment of various cancers. The detailed experimental data and methodologies provided in this guide offer a solid foundation for researchers in the field to compare and build upon these findings.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a critical step in the journey from discovery to clinical application. The 1H-Imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent therapeutic candidates, particularly in the realm of kinase inhibitors. However, their success is intrinsically linked to their metabolic stability. This guide provides an objective comparison of the in vitro metabolic stability of various this compound derivatives, supported by experimental data, to aid in the selection and optimization of compounds with favorable pharmacokinetic profiles.

Comparative Metabolic Stability in Human Liver Microsomes

The in vitro metabolic stability of a compound, often assessed using human liver microsomes (HLM), provides a crucial early indicator of its potential in vivo half-life and clearance. A systematic analysis of a series of this compound-based kinase inhibitors reveals significant variability in metabolic stability depending on the substitution patterns on the core scaffold.

The data presented below is collated from a study focused on the optimization of dual FLT3/Aurora kinase inhibitors.[1][2] The primary metric for comparison is the percentage of the parent compound metabolized after a 30-minute incubation with human and mouse liver microsomes. Lower percentages indicate higher metabolic stability.

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 7)% Metabolized (HLM, 30 min)% Metabolized (MLM, 30 min)
5 p-AnisylCl4-(N-Me-piperazin-1-yl)-phenyl86-
10a p-AnisylBr4-Morpholin-4-yl-phenyl99-
20a p-AnisylCl4-(N-Me-piperazin-1-yl)-2-fluoro-phenyl68-
20f p-AnisylCl3-(N-Me-piperazin-1-ylmethyl)-phenylLowLow
21i 1-Methyl-1H-pyrazol-4-ylCl4-(N-Me-piperazin-1-yl)-phenyl1020
27e 1,3-Dimethyl-1H-pyrazol-4-ylCl4-(4-chlorobenzyl)piperazin-1-yl1034

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. A lower percentage indicates greater stability.

From this data, a clear structure-activity relationship (SAR) emerges. The metabolic stability of these derivatives is highly sensitive to the nature and position of substituents. For instance, the replacement of a p-anisyl group at the R1 position with a 1-methyl-1H-pyrazol-4-yl group in compound 21i resulted in a dramatic increase in stability, with only 10% of the compound being metabolized in HLM after 30 minutes.[1][2] Further substitution on the pyrazole ring, as seen in compound 27e , maintained this high stability.[1]

Conversely, modifications to the R3 substituent also play a crucial role. The introduction of a morpholine ring in compound 10a proved to be detrimental to metabolic stability (99% metabolized).[2] However, shifting the basic nitrogen-containing substituent from the para- to the meta-position of the phenyl ring, as in compound 20f , led to a desirable increase in metabolic stability.[1]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

In Vitro Metabolic Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM) or other species-specific microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of the test compound solution and liver microsomes (e.g., 0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Solution Stock Solution Reaction Mixture Reaction Mixture Stock Solution->Reaction Mixture Microsome Mix Microsome Mix Microsome Mix->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Initiates Reaction Quenching Quenching Reaction Mixture->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS LC-MS/MS Centrifugation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

In Vitro Metabolic Stability Experimental Workflow.

The metabolism of many xenobiotics, including this compound derivatives, is primarily mediated by the Cytochrome P450 (CYP450) enzyme system in the liver. This system is a major determinant of drug clearance and can be a source of drug-drug interactions.

signaling_pathway Drug (Imidazopyridine) Drug (Imidazopyridine) Phase I Metabolism Phase I Metabolism Drug (Imidazopyridine)->Phase I Metabolism Oxidized Metabolite Oxidized Metabolite Phase I Metabolism->Oxidized Metabolite CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Phase I Metabolism Phase II Metabolism Phase II Metabolism Oxidized Metabolite->Phase II Metabolism Conjugated Metabolite (Excretable) Conjugated Metabolite (Excretable) Phase II Metabolism->Conjugated Metabolite (Excretable) Conjugating Enzymes Conjugating Enzymes Conjugating Enzymes->Phase II Metabolism

General Xenobiotic Metabolism Pathway.

Conclusion

The in vitro metabolic stability of this compound derivatives is a multifaceted property that can be significantly modulated through chemical derivatization. The data clearly indicates that substitutions at the 2- and 7-positions of the imidazopyridine core are key determinants of metabolic fate in human liver microsomes. Derivatives with pyrazole substituents at the 2-position have demonstrated notably enhanced stability. This guide, by presenting comparative data and standardized protocols, aims to empower drug discovery teams to make more informed decisions in the design and selection of this compound candidates with optimized pharmacokinetic properties, ultimately increasing the probability of success in preclinical and clinical development.

References

Safety Operating Guide

Personal protective equipment for handling 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Imidazo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key heterocyclic compound in pharmaceutical research. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH302: Harmful if swallowed.[1]
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
alt text
WarningH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart. Do not use latex gloves.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if aerosolization is possible.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Weighing and Transferring the Solid Compound
  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container).

  • Don PPE : Put on all required personal protective equipment.

  • Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust. Use a clean spatula for the transfer.

  • Transfer : Gently transfer the weighed solid to the reaction vessel or container.

  • Cleaning : Clean the spatula and weighing area immediately after use to prevent contamination.

Dissolving the Compound
  • Solvent Addition : In the chemical fume hood, add the desired solvent to the vessel containing the this compound.

  • Dissolution : If necessary, gently stir or agitate the mixture to facilitate dissolution. Avoid splashing.

  • Sealing : Securely cap the container immediately after the solid is dissolved.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Emergency and Disposal Plan

Spill Response

For a Small Spill (Solid):

  • Evacuate and Ventilate : If safe to do so, restrict access to the area and ensure adequate ventilation.

  • Don PPE : Wear appropriate PPE, including respiratory protection.

  • Containment : Gently cover the spill with an inert absorbent material like sand or vermiculite.[4]

  • Cleanup : Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : Seal the waste container and label it as hazardous waste.

For a Large Spill:

  • Evacuate Immediately : Alert others in the vicinity and evacuate the area.

  • Isolate the Area : Close doors to the affected area.

  • Seek Assistance : Contact your institution's environmental health and safety (EHS) department or emergency response team.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the chemical name.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[3]

Workflow for Handling this compound

G prep Preparation (Fume Hood, Equipment) ppe Don PPE prep->ppe weigh Weighing and Transfer ppe->weigh dissolve Dissolving weigh->dissolve spill Spill Occurs weigh->spill storage Storage dissolve->storage dissolve->spill disposal Waste Disposal storage->disposal Expired/Unused end Procedure Complete storage->end cleanup Spill Cleanup spill->cleanup cleanup->disposal end->disposal Contaminated Materials

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyridine
Reactant of Route 2
1H-Imidazo[4,5-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.